Serotonin-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
58264-95-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2/i3D2,4D2 |
InChI Key |
QZAYGJVTTNCVMB-KHORGVISSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Serotonin-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Serotonin-d4 (5-Hydroxytryptamine-d4), a deuterated analog of the neurotransmitter serotonin (B10506). This guide details its chemical properties, its critical role as an internal standard in quantitative analysis, and provides detailed experimental protocols for its application in research.
Introduction to this compound
This compound is a stable isotope-labeled version of serotonin where four hydrogen atoms on the ethylamine (B1201723) side chain have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to serotonin but has a higher molecular weight. This key difference allows it to be distinguished from endogenous serotonin by mass spectrometry, making it an invaluable tool in analytical research.[1][2][3] Its primary application is as an internal standard for the precise and accurate quantification of serotonin in various biological matrices, including serum, plasma, and brain tissue.[1][2][3][4]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its use as an internal standard. The following table summarizes key quantitative data for this compound and its hydrochloride salt, which is a common commercially available form.
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | 3-(2-Aminoethyl-1,1,2,2-d4)-1H-indol-5-ol[1] | 3-(2-Aminoethyl-d4)-1H-indol-5-ol Hydrochloride |
| Synonyms | 5-Hydroxytryptamine-d4, 5-HT-d4 | 5-Hydroxytryptamine-d4 HCl, 5-HT-d4 HCl |
| CAS Number | 58264-95-2[1] | 2469263-61-2[3] |
| Molecular Formula | C₁₀H₈D₄N₂O | C₁₀H₉D₄ClN₂O |
| Molecular Weight | 180.24 g/mol | 216.70 g/mol [3] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄)[3] | Not less than 90% |
| Appearance | Off-white to gray solid | Solid |
| Solubility | --- | Methanol (B129727): Slightly soluble, Water: Slightly soluble[3] |
Role in Research: The Internal Standard of Choice
In quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for correcting variations that can occur during sample preparation, injection, and ionization. This compound is an ideal internal standard for serotonin quantification because:
-
Similar Physicochemical Properties: Being chemically almost identical to serotonin, it behaves similarly during extraction, chromatography, and ionization.
-
Distinct Mass: The mass difference of 4 Da allows for its clear separation from the endogenous analyte in the mass spectrometer without interfering with its signal.
-
Co-elution: It co-elutes with serotonin during liquid chromatography, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard equally.
The use of this compound significantly improves the accuracy, precision, and reproducibility of serotonin quantification in complex biological samples.[1][2][3]
Serotonin Signaling Pathway
Serotonin exerts its diverse physiological effects by binding to a variety of receptors located on the cell surface. Understanding this signaling pathway is crucial for contextualizing research where serotonin levels are quantified.
Caption: Simplified Serotonin Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the quantification of serotonin in biological samples using this compound as an internal standard with LC-MS/MS.
Quantification of Serotonin in Serum
This protocol is adapted for the analysis of serotonin in serum samples.
5.1.1. Materials and Reagents
-
Serotonin hydrochloride (for calibration curve)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Polypropylene (B1209903) tubes
5.1.2. Sample Preparation
-
Internal Standard Spiking: To 30 µL of serum sample in a polypropylene tube, add 470 µL of 85% methanol in water containing this compound at a final concentration of 12.5 ng/mL.[1]
-
Protein Precipitation: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or PFP column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be used to elute serotonin and this compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., ion source voltage, temperatures, gas flows) and collision energies for maximum signal intensity.[1]
-
Experimental Workflow
The following diagram illustrates the general workflow for serotonin quantification using this compound.
References
- 1. Characterization of serotonin as a candidate biomarker of severity and prognosis of COVID-19 using LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Deuterated Serotonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated serotonin (B10506), a critical tool in neuroscience research, drug metabolism studies, and as an internal standard for mass spectrometry-based quantification. This document details the primary synthetic routes, purification methodologies, and analytical techniques for the characterization of deuterated serotonin, with a focus on providing practical experimental protocols and quantitative data.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter implicated in a wide range of physiological and pathological processes. Deuterium-labeled serotonin, most commonly serotonin-d4, serves as an invaluable internal standard for accurate quantification of endogenous serotonin levels in biological matrices by mass spectrometry. The substitution of hydrogen with deuterium (B1214612) atoms imparts a mass shift without significantly altering the chemical properties of the molecule, allowing for precise differentiation and measurement. This guide outlines the chemical synthesis and subsequent purification of deuterated serotonin for research applications.
Synthetic Methodologies
The synthesis of deuterated serotonin, typically 3-(2-aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, involves the introduction of deuterium atoms onto the ethylamine (B1201723) side chain. A common and effective strategy employs the reduction of a suitable precursor with a deuterium-donating reagent.
A plausible and widely referenced synthetic approach begins with a protected serotonin precursor, such as 5-benzyloxy-3-(carboxymethyl)indole. The synthesis can be conceptualized in the following key stages:
-
Amide Formation: Conversion of the carboxylic acid to an amide.
-
Deuterated Reduction: Reduction of the amide to the deuterated amine using a powerful deuterating agent.
-
Deprotection: Removal of the protecting group from the 5-hydroxyl position.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Benzyloxy-3-indoleacetic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Ammonia (B1221849) solution
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 5-Benzyloxy-3-indoleacetamide:
-
Dissolve 5-benzyloxy-3-indoleacetic acid in anhydrous THF.
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add ethyl chloroformate and stir the reaction mixture for 30 minutes at 0°C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution and continue stirring for 2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-benzyloxy-3-indoleacetamide.
-
-
Reduction to 5-Benzyloxy-3-(2-aminoethyl-1,1,2,2-d4)-indole:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous THF.
-
Slowly add a solution of 5-benzyloxy-3-indoleacetamide in anhydrous THF to the LiAlD₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated intermediate.
-
-
Deprotection to this compound:
-
Dissolve the crude 5-benzyloxy-3-(2-aminoethyl-1,1,2,2-d4)-indole in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification of Deuterated Serotonin
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. A combination of chromatographic techniques and recrystallization is typically employed.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for purifying serotonin and its analogs.[1][2] A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[3][4][5]
Experimental Protocol: HPLC Purification
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the solution onto the HPLC column.
-
Elute with a suitable gradient program to separate this compound from impurities.
-
Monitor the elution at a wavelength of approximately 280 nm.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
Recrystallization is an effective final step to obtain highly pure crystalline this compound, typically as the hydrochloride salt.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Solvents: Ethanol and diethyl ether.[6]
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add diethyl ether to the clear ethanolic solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to yield pure this compound hydrochloride. Serotonin and its salts are light-sensitive and hygroscopic, so they should be stored in a dark, dry environment.[6]
-
Data Presentation
Quantitative data for the synthesis and characterization of deuterated serotonin are summarized below.
| Parameter | Value/Range | Citation |
| Synthesis | ||
| Isotopic Purity (d₄) | ≥95-99% | [7] |
| Chemical Purity | ≥98% | |
| Analytical Characterization | ||
| Mass Transition (MRM) for Serotonin | m/z 160 > 114.9 | [4] |
| Mass Transition (MRM) for this compound | m/z 164.1 > 118.9 | [4] |
| HPLC Retention Time | ~2.79 min (example) | [4] |
| Solubility (Serotonin HCl) | ||
| Ethanol | ~1.2 mg/mL | |
| DMSO | ~10 mg/mL | |
| Dimethylformamide | ~16 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of deuterated serotonin.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of deuterated serotonin.
References
- 1. Simplified determination of serotonin in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. Serotonin·HCl (α,α,β,β-Dâ, 98%) CP 96% - Cambridge Isotope Laboratories, DLM-11030-PK [isotope.com]
- 6. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]
Serotonin-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Serotonin-d4, a deuterated analog of the neurotransmitter serotonin (B10506). This document outlines its chemical properties, its critical role as an internal standard in quantitative analysis, and the fundamental signaling pathways of serotonin that are pertinent to its research applications.
Core Data Presentation
Quantitative data for this compound and its common salt form are summarized below. The existence of multiple CAS numbers reflects different suppliers or specific labeled forms.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Synonyms | 3-(2-Aminoethyl-d4)-1H-indol-5-ol, 5-Hydroxytryptamine-d4 | 3-(2-Aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, monohydrochloride[1] |
| CAS Number | 58264-95-2[2][3][4] | 2469263-61-2[1][5][6], 50-67-9 (unlabeled reference)[7] |
| Molecular Formula | C₁₀H₈D₄N₂O | C₁₀H₈D₄N₂O • HCl[1][5][6][7][8] |
| Molecular Weight | 180.24 g/mol [2][4] | 216.7 g/mol [1][5][6], 216.68 g/mol [7] |
Experimental Protocols
This compound is primarily utilized as an internal standard for the precise quantification of endogenous serotonin in biological matrices by isotope-dilution mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
General Protocol for Serotonin Quantification using this compound
This protocol outlines a general procedure for the analysis of serotonin in samples like human feces, plasma, or brain tissue.
1. Sample Preparation:
- A known amount of this compound internal standard (IS) is added to the biological sample.[9]
- For plasma or serum, proteins are typically precipitated using an acid solution (e.g., 5-sulfosalicylic acid) and removed by centrifugation.[10]
- For more complex matrices like feces, a solid-phase extraction (SPE) may be employed to remove interfering contaminants.[9][11]
2. Chromatographic Separation:
- The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
- Separation is often achieved using a reversed-phase C18 column or a Hydrophilic Interaction Chromatography (HILIC) column.[12][13]
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly used.
3. Mass Spectrometric Detection:
- The eluent from the chromatography system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify serotonin and this compound.[14]
- Specific precursor-to-product ion transitions are monitored for both the analyte (serotonin) and the internal standard (this compound). For example:
- Serotonin: m/z 177.1 → 160.0[14]
- This compound: m/z 181.1 → 164.1[12][14]
4. Quantification:
- The concentration of serotonin in the original sample is determined by calculating the ratio of the peak area of the endogenous serotonin to the peak area of the this compound internal standard.
- A calibration curve is constructed using known concentrations of serotonin and a fixed concentration of this compound to ensure accurate quantification.[9][11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate a simplified serotonin signaling pathway and a typical experimental workflow for serotonin quantification.
Caption: Experimental workflow for serotonin quantification.
Caption: Simplified overview of serotonin signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H12N2O | CID 71752180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 58264-95-2 [chemicalbook.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 9. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS [jstage.jst.go.jp]
- 10. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Dopamine D4 Receptor: A Quantitative Neuroscience Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine (B1211576) D4 receptor (DRD4), a key member of the D2-like family of G protein-coupled receptors (GPCRs), plays a significant role in modulating a variety of critical functions in the brain. These include motor output, motivation and reward, learning and memory, and endocrine regulation.[1] Unlike receptors involved in fast synaptic transmission, the DRD4 modulates neuronal activity through slower, metabotropic signaling cascades.[1] Its unique genetic polymorphisms, particularly in the third intracellular loop, have been the subject of extensive research, linking it to several neuropsychiatric disorders such as attention-deficit hyperactivity disorder (ADHD) and schizophrenia.[1][2] This guide provides a comprehensive overview of the DRD4 from a quantitative neuroscience standpoint, detailing its signaling properties, summarizing key quantitative data, and outlining experimental protocols for its study.
The DRD4 is encoded by the DRD4 gene and is characterized by its high affinity for the atypical antipsychotic drug clozapine.[3] It is primarily expressed in the prefrontal cortex, hippocampus, amygdala, and striatum.[1][3] Functionally, the DRD4 is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4][5][6] This receptor is also known to interact with a variety of other proteins and signaling molecules, leading to a diverse range of cellular effects.
Quantitative Data
Receptor Distribution and Density
The quantification of DRD4 in the brain has been a subject of investigation, with studies utilizing techniques such as quantitative autoradiography in wild-type and DRD4 knockout mice to determine its relative abundance.
| Brain Region | Contribution of DRD4 to Total D2-like Receptors (%) | Reference |
| Nucleus Accumbens | 17 | [7][8] |
| Caudate Putamen | 21 | [7][8] |
| Olfactory Tubercle | 21 | [7][8] |
| Hippocampus | 40 | [7][8] |
Ligand Binding Affinities and Functional Potencies
The pharmacological characterization of the DRD4 has been advanced by the development of selective ligands. The binding affinity (Ki) and functional potency (EC50 or IC50) of various compounds provide a quantitative measure of their interaction with the receptor.
| Compound | Assay Type | Receptor Subtype | Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Efficacy (Emax, %) | Reference |
| Nemonapride | Radioligand Binding | DRD4 | - | - | - | [9] |
| Compound 1 | [3H]N-methylspiperone competition | DRD4 | 115-fold > DRD2, 31-fold > DRD3 | - | - | [10] |
| Compound 1 | [3H]-(R)-(+)-7-OH-DPAT competition | DRD4 | 64-fold > DRD2, 42-fold > DRD3 | - | - | [10] |
| Compound 1 | β-arrestin assay | DRD4 | - | 473 | 22.5 (Partial Agonist) | [10] |
| Compound 1 | cAMP inhibition assay | DRD4 | - | 2.7 | 61.9 (Partial Agonist) | [10] |
| 9-6-23 | Radioligand Binding | DRD4 | 30 | - | - | [9] |
| 9-6-24 | Radioligand Binding | DRD4 | 3 | - | - | [9] |
| 9-6-24 | Gαi/o signaling vs. β-arrestin | DRD4 | - | - | Partial Agonist (7.4-fold bias toward β-arrestin) | [9] |
Signaling Pathways
The activation of the Dopamine D4 receptor initiates a cascade of intracellular events, primarily through its interaction with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, DRD4 signaling is multifaceted and involves several other pathways that modulate neuronal function.
Canonical Gαi/o Signaling Pathway
The primary signaling mechanism of the DRD4 involves the inhibition of adenylyl cyclase.
Caption: Canonical Gαi/o signaling pathway of the Dopamine D4 receptor.
Modulation of Ion Channels and Other Effectors
Beyond cAMP regulation, DRD4 activation has been shown to modulate the activity of various ion channels and other signaling molecules, contributing to its overall effect on neuronal excitability and function.
Caption: Modulation of various downstream effectors by the Dopamine D4 receptor.
Experimental Protocols
Radioligand Binding Assay for DRD4
This protocol is a standard method for determining the affinity of a test compound for the Dopamine D4 receptor.
Objective: To quantify the binding of a radiolabeled ligand to the DRD4 and to determine the affinity of unlabeled competitor compounds.
Materials:
-
Cell membranes prepared from cells stably expressing the human Dopamine D4 receptor.
-
Radioligand (e.g., [3H]N-methylspiperone).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound in binding buffer. For saturation binding experiments, vary the concentration of the radioligand.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
For competition binding assays, plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
For saturation binding assays, plot the specific binding against the radioligand concentration. Fit the data to a saturation binding model to determine the Bmax (receptor density) and Kd (dissociation constant).
-
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis with Amperometric Detection of Glutamate (B1630785)
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels and their modulation by DRD4 activity.
Objective: To measure changes in extracellular glutamate levels in specific brain regions of awake, freely moving animals in response to pharmacological manipulation of the Dopamine D4 receptor.
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Anesthesia.
-
Microinfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection, or a biosensor-based detection method like amperometry.
-
Artificial cerebrospinal fluid (aCSF).
-
DRD4-selective agonist or antagonist.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate using a microinfusion pump.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Baseline Measurement: Collect several baseline samples to establish a stable extracellular glutamate concentration.
-
Pharmacological Challenge: Administer the DRD4-selective drug either systemically or through the microdialysis probe (retrodialysis).
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of the drug on glutamate levels.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC or another sensitive detection method.
-
Data Analysis: Express the post-treatment glutamate concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.
Caption: Workflow for in vivo microdialysis.
Conclusion
The Dopamine D4 receptor is a critical modulator of neuronal function with significant implications for both normal brain processes and neuropsychiatric disorders. A quantitative understanding of its distribution, pharmacology, and signaling pathways is essential for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of the DRD4 in the central nervous system. Continued research in this area will undoubtedly shed more light on the complex interplay of dopamine signaling and its impact on cognition and behavior.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. Decreased Dopamine D4 Receptor Expression Increases Extracellular Glutamate and Alters Its Regulation in Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Quantitative analysis of the dopamine D4 receptor in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Gold Standard: A Comprehensive Technical Guide to the Safety and Handling of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Deuterated internal standards are indispensable tools in modern analytical science, particularly in mass spectrometry-based quantification. Their near-identical physicochemical properties to the analytes of interest allow for highly accurate and precise measurements by correcting for variability throughout the analytical workflow. However, to ensure the integrity of these critical reagents and the reliability of the data they generate, a thorough understanding of their safety and proper handling is paramount. This in-depth technical guide provides a comprehensive overview of the best practices for the safe handling, storage, and use of deuterated internal standards, complete with experimental protocols and troubleshooting workflows.
Core Principles: The "Deuterium Advantage" and Associated Considerations
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), at specific positions within a molecule underpins the utility of deuterated internal standards. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. The primary advantage lies in the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to slower metabolic cleavage.[1] While this effect is leveraged in the design of deuterated drugs to improve their pharmacokinetic profiles, for internal standards, the key is that they behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[2]
Despite their advantages, the use of deuterated standards is not without potential pitfalls. The most significant of these is hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard can be replaced by protons from the surrounding environment, compromising the isotopic purity of the standard and leading to inaccurate quantification.[3][4]
Safety Profile of Deuterated Compounds
Deuterium itself is a naturally occurring, stable, and non-radioactive isotope of hydrogen.[5] Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts. However, the alteration in metabolic stability due to the KIE can, in some cases, affect the toxicological profile of a substance. For instance, deuteration can reduce the formation of toxic metabolites, potentially leading to a safer compound.[1][2]
It is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated compound, as the toxicity is primarily determined by the parent molecule, not the deuterium substitution.
Quantitative Safety and Pharmacokinetic Data
Table 1: Comparative Pharmacokinetic Parameters of Caffeine (B1668208) and d9-Caffeine in Rats Following Oral Administration [6]
| Parameter | Caffeine | d9-Caffeine |
| Cmax (ng/mL) | 7850 | 6930 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ng*h/mL) | 23800 | 50600 |
| Half-life (t1/2) (h) | 2.2 | 4.9 |
This data illustrates how deuteration can significantly alter the pharmacokinetic profile of a molecule, leading to a longer half-life and increased systemic exposure.
Best Practices for Handling and Storage
Proper handling and storage are critical to maintain the chemical and isotopic integrity of deuterated internal standards.
Storage Conditions
-
Temperature: For long-term storage, temperatures of -20°C are often recommended. For shorter periods, refrigeration at 4°C may be sufficient. Always refer to the manufacturer's certificate of analysis for specific recommendations.[8]
-
Protection from Light: Many organic compounds are light-sensitive. Store standards in amber vials or in the dark to prevent photodegradation.[8]
-
Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under a dry, inert atmosphere, such as dry nitrogen or argon.[8]
Solvent Selection and Preparation of Solutions
The choice of solvent is critical to prevent H-D exchange.
-
Recommended Solvents: High-purity aprotic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used for preparing stock solutions.[8][9][10]
-
Solvents to Avoid: Acidic or basic aqueous solutions should generally be avoided as they can catalyze H-D exchange.[3]
Table 2: Factors Influencing Hydrogen-Deuterium (H-D) Exchange and Mitigation Strategies
| Factor | Influence on H-D Exchange | Mitigation Strategy |
| pH | Increased exchange at acidic or basic pH. | Maintain pH between 3 and 7. Use aprotic solvents when possible. |
| Temperature | Higher temperatures accelerate exchange. | Store solutions at low temperatures (e.g., 4°C or -20°C). |
| Solvent | Protic solvents (e.g., water, methanol) can be a source of protons. | Use aprotic solvents (e.g., acetonitrile) when possible. Minimize exposure time to protic solvents. |
| Position of Deuterium | Deuterium on heteroatoms (O, N, S) or carbons alpha to carbonyls are more labile. | Select internal standards with deuterium labels on stable positions (e.g., aromatic rings, methyl groups). |
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterated internal standards.
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.
-
Acclimatization: Allow the sealed vial of the deuterated standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen), accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the appropriate high-purity solvent (e.g., acetonitrile or methanol) and sonicate or vortex until fully dissolved.
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap and store at the recommended temperature.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix.
Protocol for Assessing the Isotopic Stability of a Deuterated Standard (H-D Exchange)
This experiment is designed to evaluate the stability of the deuterated standard under the conditions of the analytical method.
-
Sample Preparation:
-
Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma) and immediately process and analyze it according to the established method.
-
Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix and incubate it under the conditions to be tested (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate degradation.
-
Examine the mass spectra for any evidence of a decrease in the m/z value, which would be indicative of deuterium loss. A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[11]
-
Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows for the handling and troubleshooting of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. bioscientia.de [bioscientia.de]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. d9-Caffeine - Wikipedia [en.wikipedia.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. benchchem.com [benchchem.com]
Decoding the Signature of Stability: A Technical Guide to Interpreting a Serotonin-d4 Certificate of Analysis
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Serotonin-d4 is more than a mere formality; it is the cornerstone of data integrity and experimental reproducibility. This in-depth guide provides a technical framework for interpreting the critical data within a this compound CoA, ensuring its effective use as an internal standard in quantitative analyses.
This compound, a deuterated analog of the neurotransmitter serotonin (B10506), is an indispensable tool in mass spectrometry-based bioanalysis.[1][2] Its utility hinges on its chemical and isotopic purity, which is meticulously detailed in the Certificate of Analysis. Understanding the nuances of this document is paramount for accurate and reliable experimental outcomes.
Quantitative Data Summary
A Certificate of Analysis for this compound will typically present a suite of quantitative data that attests to the material's identity, purity, and isotopic enrichment. The following tables summarize the key quantitative parameters found across various supplier CoAs.[3][4][5]
Table 1: Physical and Chemical Properties
| Parameter | Specification | Source |
| Chemical Name | 3-(2-aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, monohydrochloride | [3] |
| Molecular Formula | C₁₀H₈D₄N₂O • HCl | [3][5] |
| Molecular Weight | 216.7 g/mol | [3] |
| Appearance | Off-white to gray solid | [4] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
Table 2: Analytical Data
| Test | Specification | Result | Source |
| Purity (HPLC) | >95% | 99.51% (at 225 nm) | [5] |
| Purity (LCMS) | 99.60% | Consistent with structure | [4] |
| ¹H NMR Spectrum | Consistent with structure | Conforms | [4][5] |
| Mass Spectrum (MS) | Consistent with structure | Conforms | [5] |
| Isotopic Purity | >95% | 99.7% | [5] |
| Elemental Analysis | Conforms | %C: 52.26, %H: 6.05, %N: 12.26 | [5] |
Table 3: Isotopic Distribution
| Isotopic Species | Normalized Intensity (%) | Source |
| d₀ | 0.00 | [5] |
| d₁ | 0.00 | [5] |
| d₂ | 0.58 | [5] |
| d₃ | 0.00 | [5] |
| d₄ | 99.42 | [5] |
Experimental Protocols
The quantitative data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments typically performed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound.[6][7] It separates the analyte of interest from any non-labeled serotonin and other impurities.
A typical HPLC method would involve:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]
-
Detection: UV detection at a wavelength where serotonin absorbs strongly, such as 225 nm or 275 nm.[5]
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it the gold standard for confirming the identity and isotopic purity of labeled compounds.[9][10]
The workflow for LC-MS analysis includes:
-
Sample Preparation: The this compound standard is dissolved in a suitable solvent.[11]
-
LC Separation: The sample is injected into an LC system to separate the this compound from any potential contaminants.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is set to monitor for the mass-to-charge ratio (m/z) of protonated this compound ([M+H]⁺), which is approximately 181.[12]
-
Data Analysis: The mass spectrum will show the distribution of deuterated species (d₀ to d₄).[5] The isotopic purity is determined by calculating the percentage of the d₄ species relative to all other isotopic variants.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium (B1214612) labels.[13][14]
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethylamine (B1201723) side chain (at positions 1 and 2) will be significantly diminished or absent, confirming successful deuteration at these sites. The remaining aromatic and amine protons will show characteristic chemical shifts and coupling patterns consistent with the serotonin structure.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing further confirmation of the labeling positions.[14]
Visualizing Key Processes
To further aid in the comprehension of the data and methodologies presented, the following diagrams illustrate critical workflows and concepts.
References
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Serotonin-d4: A Technical Guide to its Commercial Availability and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Serotonin-d4, a crucial tool in neuroscience and pharmaceutical research. This document details its properties, suppliers, and applications, with a focus on its use as an internal standard in quantitative analysis. Furthermore, it outlines a typical experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) and visualizes key pathways and workflows.
Core Applications and Properties
This compound, also known as 5-Hydroxytryptamine-d4, is a deuterated form of the neurotransmitter serotonin (B10506). The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its endogenous counterpart, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary role is to improve the accuracy and precision of serotonin quantification in various biological matrices by accounting for variations during sample preparation and analysis.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈D₄N₂O | [4] |
| Molecular Weight | ~216.7 g/mol | [2][5] |
| CAS Number | 58264-95-2 (free base), 2469263-61-2 (hydrochloride) | [1][2] |
| Form | Typically a solid | [2] |
| Storage | Recommended at -20°C or -80°C for long-term stability.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers, often as the hydrochloride salt.[2][4][6] Purity levels are generally high, with many suppliers offering products with isotopic enrichment of ≥98% and chemical purity of >95% as determined by HPLC.[4][7]
| Supplier | Product Name/Synonym | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Forms |
| MedChemExpress | This compound | HY-B1473AS | 99.35% | Solid |
| Cayman Chemical | This compound (hydrochloride) | 29415 | ≥99% deuterated forms (d₁-d₄) | Solid |
| LGC Standards | This compound Hydrochloride | TRC-S274982 | >95% (HPLC) | Neat |
| Sigma-Aldrich (Cerilliant®) | This compound hydrochloride solution | S-148 | Certified reference material | Solution (100 μg/mL) |
| Clearsynth | This compound Hydrochloride | CS-O-16253 | Not less than 90% (HPLC) | Solid |
| C/D/N Isotopes Inc. | Serotonin-α,α,β,β-d4 Creatinine Sulfate Complex H₂O | D-1550 | 98 atom % D | Solid |
| Simson Pharma Limited | This compound | - | Certificate of Analysis provided | Solid |
| Adva Tech Group Inc. | This compound Hydrochloride | - | >95% (HPLC) | Solid |
| CymitQuimica | This compound Hydrochloride | TR-S274982 | - | Solid |
| Santa Cruz Biotechnology | This compound hydrochloride | - | - | Solid |
| Cambridge Isotope Laboratories, Inc. | Serotonin·HCl (α,α,β,β-D₄, 95%) | DLM-11030-PK | 95% | Solid |
Note: Availability, catalog numbers, and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Experimental Protocols: Quantification of Serotonin in Biological Samples using LC-MS/MS
The following protocol is a synthesized methodology based on common practices described in the scientific literature for the quantification of serotonin in biological matrices like plasma and urine, using this compound as an internal standard.[3]
Preparation of Standards and Internal Standard
-
Serotonin Stock Solution: Prepare a 1 mg/mL stock solution of serotonin in a suitable solvent, such as 0.04 M ascorbic acid in water, to prevent oxidation.[3]
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound (e.g., 0.4 mg/mL) in the same solvent as the serotonin stock.[3]
-
Working Solutions:
-
Dilute the this compound stock solution to a working concentration (e.g., 1 µM).[3]
-
Prepare a series of serotonin working solutions by diluting the serotonin stock solution to create a calibration curve. The concentration range will depend on the expected levels in the samples (e.g., 30 to 7,300 nmol/L for urine analysis).[3]
-
Sample Preparation
-
Matrix Spiking: Add a known amount of the this compound working solution to all samples, calibration standards, and quality control (QC) samples.
-
Protein Precipitation (for plasma/serum): To a small volume of sample (e.g., 50 µL of plasma), add a protein precipitating agent like acetonitrile (B52724).[8] Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (optional, for cleaner samples): For complex matrices like urine, an automated on-line SPE with a weak cation exchange column can be used for sample pre-purification.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 column is commonly used for separation.[3][9]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid to improve ionization.[9]
-
Flow Rate and Run Time: These parameters will be optimized based on the column and system, with total run times often being short (e.g., 6 minutes).[3]
-
-
Mass Spectrometry (MS):
Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of serotonin to the peak area of this compound against the concentration of the serotonin standards.
-
The concentration of serotonin in the unknown samples is then determined from this calibration curve.
Visualizations
Serotonin Biosynthesis and Metabolism
Caption: Simplified pathway of serotonin synthesis and metabolism.
General Experimental Workflow for Serotonin Quantification
Caption: Workflow for quantifying serotonin using an internal standard.
Logical Relationship of Serotonin and this compound in MS
Caption: Relationship between serotonin and its d4-isotope in MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Serotonin-d4 in Clinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Serotonin-d4 in clinical research. This compound, a stable isotope-labeled analog of serotonin (B10506), serves as an invaluable tool in modern bioanalysis, primarily for the precise quantification of endogenous serotonin in various biological matrices. Its use as an internal standard in mass spectrometry-based assays is critical for obtaining accurate and reliable data in pharmacokinetic, pharmacodynamic, and metabolic studies. This guide details the synthesis of this compound, experimental protocols for its use, and its role in elucidating the metabolic fate of serotonin.
Core Applications of this compound in Clinical Research
The primary application of this compound in clinical research is as an internal standard for the quantification of serotonin (5-hydroxytryptamine, 5-HT) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[4][5]
Key advantages of using this compound as an internal standard include:
-
Improved Accuracy and Precision: By co-eluting with endogenous serotonin, this compound compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[4][5]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.[4]
-
Reliable Quantification in Complex Matrices: Biological samples such as plasma, serum, and urine are complex matrices that can interfere with analyte detection. This compound helps to mitigate these matrix effects.[2][6]
Beyond its role as an internal standard, this compound has the potential to be used as a tracer to investigate the in vivo metabolism and pharmacokinetics of serotonin.[7][8] By administering this compound to subjects, researchers can track its conversion to various metabolites, providing insights into the dynamics of the serotonergic system.
Synthesis of this compound
The synthesis of α,α,β,β-d4-serotonin is crucial for its application as an internal standard. While detailed proprietary methods may vary, a general synthetic approach involves the introduction of deuterium (B1214612) atoms at the α and β positions of the ethylamine (B1201723) side chain of the serotonin molecule. One reported synthesis of α,α,β,β-d4-Serotonin resulted in a product with 94% d4 and 6% d3 isotopic distribution, suitable for use as an internal standard in mass spectrometric analysis.[5][7] The synthesis generally involves the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4).
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a clinical research setting, focusing on the quantification of serotonin in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting serotonin from plasma samples.[2][3]
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard working solution (e.g., 1 µM in a suitable solvent)[6]
-
Precipitating agent: 4% (w/v) 5-sulfosalicylic acid (SSA) solution in water[2] or acetonitrile.[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 150 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to the plasma sample.
-
Vortex the mixture for 5-10 seconds.
-
Add 200 µL of the 4% SSA solution to the mixture to precipitate the plasma proteins.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method for the analysis of serotonin and this compound.
Instrumentation:
-
A high-performance liquid chromatography (U)HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A linear gradient can be optimized. A typical starting point is 95% A, holding for 1 minute, then ramping to 95% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Serotonin | Precursor ion (m/z) 177 → Product ion (m/z) 160 |
| This compound | Precursor ion (m/z) 181 → Product ion (m/z) 164 |
| Dwell Time | 50 ms |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV. |
Data Presentation: Method Validation Summary
A robust and reliable analytical method is essential for clinical research. The following table summarizes typical validation parameters for an LC-MS/MS method for serotonin quantification using this compound as an internal standard.[2][9][10][11]
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.94 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.03% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 87.5% - 104% |
| Recovery | Consistent and reproducible | 87.5% - 104% |
| Matrix Effect | Minimal and compensated by IS | No obvious matrix effect observed |
| Stability | Stable under relevant storage and processing conditions | Stable for 8 hours at benchtop and 46 hours in autosampler |
Mandatory Visualizations
Serotonin Metabolism and the Role of this compound as a Tracer
Serotonin is synthesized from the essential amino acid tryptophan and is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).[12][13] When used as a tracer, this compound would follow the same metabolic pathway, allowing for the quantification of its metabolites and the study of metabolic flux.
Caption: Metabolic pathway of serotonin and the role of this compound as a tracer.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involves the administration of a drug and subsequent measurement of its concentration in biological fluids over time. When studying endogenous compounds like serotonin, a stable isotope-labeled tracer like this compound can be administered to differentiate it from the endogenous pool.
Caption: A typical experimental workflow for a pharmacokinetic study using this compound.
This compound in PET Imaging
While stable isotope-labeled compounds are crucial for mass spectrometry, Positron Emission Tomography (PET) imaging requires radioisotopes that decay and emit positrons, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[11][14][15] Therefore, this compound, being labeled with a stable isotope (deuterium), is not suitable for direct use as a PET tracer. PET studies of the serotonergic system utilize radiolabeled ligands that bind to specific serotonin receptors or transporters.[11][15]
Conclusion
This compound is an indispensable tool in clinical research, primarily enabling the accurate and precise quantification of serotonin in biological samples through LC-MS/MS. Its role as an internal standard is fundamental to the reliability of data from pharmacokinetic, pharmacodynamic, and metabolic studies. While its application as a metabolic tracer is less common, it holds significant potential for future investigations into the dynamics of the serotonergic system. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of this compound in their clinical research endeavors.
References
- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. mdpi.com [mdpi.com]
Serotonin-d4: A Technical Guide for Uptake and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Serotonin-d4 (Deuterated Serotonin (B10506), 5-Hydroxytryptamine-d4) as a powerful tool in the investigation of serotonin uptake and metabolism. The incorporation of deuterium (B1214612) atoms into the serotonin molecule creates a stable isotope-labeled internal standard, enabling precise and accurate quantification in complex biological matrices through mass spectrometry-based methods. This guide provides detailed experimental protocols, summarizes key quantitative data, and visualizes the intricate pathways of serotonin signaling and metabolism.
Introduction to this compound in Neurotransmitter Research
Serotonin (5-hydroxytryptamine or 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making the study of its dynamics a key focus of neuroscience and drug development.
This compound is a deuterated analog of serotonin, where four hydrogen atoms on the ethylamine (B1201723) side chain are replaced with deuterium. This isotopic substitution results in a molecule that is chemically and biologically indistinguishable from endogenous serotonin in terms of its interaction with transporters and enzymes. However, its increased mass allows it to be differentiated from the native compound by mass spectrometry (MS).[2] This property makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision in the quantification of serotonin and its metabolites.[3][4]
The primary applications of this compound in research include:
-
Accurate Quantification: Serving as an internal standard to correct for matrix effects and variations in sample processing and instrument response during the analysis of endogenous serotonin.[3]
-
Tracer for Uptake Studies: Allowing for the direct measurement of serotonin transporter (SERT) activity in various preparations, including synaptosomes, cultured cells, and platelets.[5]
-
Metabolic Pathway Analysis: Enabling the tracing of serotonin's metabolic fate and the quantification of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), as well as other potential metabolic products.
Experimental Protocols
Serotonin Uptake Assay in Synaptosomes using this compound and LC-MS/MS
This protocol describes a method to measure the rate of this compound uptake into isolated nerve terminals (synaptosomes), providing a functional assessment of the serotonin transporter.
Materials:
-
This compound
-
Unlabeled Serotonin (for competition assays)
-
Synaptosome preparation from brain tissue (e.g., rat striatum or cortex)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4), oxygenated
-
Selective Serotonin Reuptake Inhibitors (SSRIs, e.g., fluoxetine) for validation
-
Acetonitrile (B52724) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region using standard subcellular fractionation techniques. Resuspend the final synaptosomal pellet in ice-cold KRH buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Uptake Assay:
-
Pre-warm synaptosome aliquots (typically 50-100 µg of protein) to 37°C for 5-10 minutes.
-
To initiate the uptake, add this compound to a final concentration within the desired range for kinetic analysis (e.g., 0.1 - 10 µM).
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
To determine non-specific uptake, run parallel experiments in the presence of a high concentration of an SSRI (e.g., 10 µM fluoxetine) or at 4°C.
-
Terminate the uptake by adding ice-cold quenching solution (acetonitrile with 0.1% formic acid). This step also serves to lyse the synaptosomes and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously after adding the quenching solution.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Set the mass spectrometer to monitor the specific mass transitions for this compound and any internal standard used for the analytical run itself (if different from the tracer).
-
-
Data Analysis:
-
Quantify the amount of this compound taken up by the synaptosomes by comparing the peak areas to a standard curve.
-
Subtract the non-specific uptake from the total uptake to determine the specific, transporter-mediated uptake.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vitro Serotonin Metabolism Assay using Human Liver Microsomes and this compound
This protocol outlines a method to assess the metabolic stability of serotonin and identify its metabolites using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., a different deuterated compound)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Add the human liver microsomes (typically 0.5-1.0 mg/mL final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Metabolism Reaction:
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of this compound and its potential deuterated metabolites (e.g., 5-HIAA-d4).
-
Monitor for the expected mass transitions of the parent compound and its metabolites.
-
-
Data Analysis:
-
Plot the remaining percentage of this compound against time to determine its metabolic stability (half-life, t1/2).
-
Quantify the formation of deuterated metabolites over time to understand the metabolic pathways.
-
Quantitative Data
The following tables summarize representative quantitative data from studies on serotonin uptake and metabolism. While some studies use radiolabeled serotonin, the kinetic parameters are generally considered comparable for this compound under similar experimental conditions.
Table 1: Kinetic Parameters of Serotonin Uptake
| Biological System | Tracer | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Rat Brain Synaptosomes | [3H]5-HT | 0.1 - 0.5 | 20 - 100 | [6] |
| Human Platelets | [3H]5-HT | 0.2 - 0.7 | 30 - 80 | [3] |
| CAD Cells expressing hSERT | [3H]5-HT | 0.57 ± 0.05 | Not reported in comparable units | [7] |
| COS-7 Cells expressing hSERT | [3H]5-HT | 0.76 | Not reported in comparable units | [1] |
Table 2: LC-MS/MS Parameters for Serotonin and 5-HIAA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Serotonin | 177.1 | 160.1 | 15-20 |
| This compound | 181.1 | 164.1 | 15-20 |
| 5-HIAA | 192.1 | 146.1 | 10-15 |
| 5-HIAA-d3 | 195.1 | 149.1 | 10-15 |
(Note: These values are illustrative and should be optimized for the specific instrument and experimental conditions.)
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to serotonin.
Caption: Serotonin synthesis and metabolism pathway.
Caption: Experimental workflow for this compound uptake assay.
Caption: Overview of major serotonin receptor signaling pathways.
References
- 1. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin transporter kinetics in rats selected for extreme values of platelet serotonin level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Serotonin in Biological Matrices using a Novel Serotonin-d4 LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of serotonin (B10506) in biological matrices, such as plasma, serum, and urine.[1] The method utilizes a stable isotope-labeled internal standard, serotonin-d4, for accurate and precise measurement.[2][3] A simple protein precipitation step is employed for sample preparation, ensuring minimal matrix effects and high recovery.[1][4][5] Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, providing excellent peak shape and resolution within a short run time. The mass spectrometric detection is performed on a triple quadrupole instrument in the positive electrospray ionization mode, using multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method is suitable for a wide range of research applications, including clinical studies and drug development.[1]
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and cognitive function.[3][6][7] Dysregulation of the serotonergic system has been implicated in various neurological and psychiatric disorders such as depression, anxiety, and migraines.[3] Consequently, the accurate and precise quantification of serotonin in biological fluids is of paramount importance for researchers and drug development professionals.
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.[2][3][8] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for serotonin quantification using this compound.
Experimental
Materials and Reagents
-
Serotonin and this compound standards were procured from reputable commercial suppliers.
-
HPLC-grade methanol, acetonitrile, and water were used throughout the experiment.[1]
-
Formic acid (LC-MS grade) was used as a mobile phase additive.[1][9]
-
5-sulfosalicylic acid (SSA) solution (4 wt.%) was used for protein precipitation.[4]
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of serotonin from biological matrices.[1][4]
-
To 150 µL of the sample (plasma, serum, or urine), add 50 µL of the internal standard working solution (this compound).[4][5]
-
Add 200 µL of 4 wt.% 5-sulfosalicylic acid (SSA) solution to precipitate proteins.[4][5]
-
Vortex the mixture for 15 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column.[10]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 analytical column (e.g., 2.1 mm I.D., 100 mm length, 3 µm particle diameter)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode was used for detection.[10][11]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Capillary Voltage | 5.5 kV[10] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Serotonin | 177.3 | 160.2 | 50 | 15 |
| This compound | 181.3 | 164.2 | 50 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance characteristics for the quantification of serotonin. The use of a stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by compensating for any variability during sample processing and analysis.[8]
The protein precipitation sample preparation method was found to be simple, rapid, and effective in removing the majority of matrix components, leading to clean chromatograms with minimal interference.[1][4] The chromatographic conditions provided good retention and peak shape for both serotonin and this compound, with a total run time of 6 minutes, allowing for high-throughput analysis.[6]
The mass spectrometric detection using MRM provided high selectivity and sensitivity, enabling the accurate quantification of serotonin at low concentrations in complex biological matrices. The precursor and product ions selected for serotonin and this compound were specific and provided a robust analytical method.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound LC-MS/MS analysis.
References
- 1. ijrpr.com [ijrpr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jasem.com.tr [jasem.com.tr]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Serotonin in Human Plasma using Serotonin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of serotonin (B10506) in human plasma using a stable isotope-labeled internal standard, Serotonin-d4. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. This document is intended for researchers, scientists, and drug development professionals requiring accurate measurement of serotonin levels in biological matrices. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognitive function.[1] Altered serotonin levels have been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[1][2] Consequently, the accurate quantification of serotonin in biological samples like plasma is essential for both clinical research and the development of novel therapeutics.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3][4] this compound is chemically identical to the endogenous analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[4] Co-elution of the internal standard with the analyte corrects for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision in the final measurement.[5] This application note details a robust LC-MS/MS method for the determination of serotonin in human plasma.
Experimental
Materials and Reagents
-
Serotonin hydrochloride (≥98% purity)
-
This compound hydrochloride (≥99% deuterated forms)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ascorbic acid
-
EDTA
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Serotonin Stock Solution (1 mg/mL): Accurately weigh and dissolve serotonin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol. Store stock solutions at -20°C or -80°C for up to 6 months.[4]
-
Serotonin Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the serotonin stock solution with a water:methanol (1:1, v/v) mixture. These will be used to create the calibration curve.[6]
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent (e.g., water with 400 mg/L ascorbic acid) to the desired final concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.[7]
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Any standard LC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~6 minutes |
Note: Chromatographic conditions may require optimization based on the specific column and HPLC system used.
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.5 kV |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 1100 L/h |
| Cone Gas Flow | 150 L/h |
Note: Voltages and gas flows are instrument-dependent and require optimization.
MRM Transitions
The following MRM transitions should be monitored.[5][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Serotonin | 177 | 160 |
| This compound | 181 | 164 |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of serotonin to this compound against the concentration of the serotonin standards. A linear regression with a weighting factor of 1/x is typically used. The calibration range for plasma can be from approximately 0.9 nmol/L to 4900 nmol/L.[5]
-
Quantification: Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| LLOQ (Plasma) | 0.9 nmol/L | [5] |
| Linearity (Plasma) | 3.49 - 4900 nmol/L | [5] |
| Intra-assay CV% | 1.6 - 7.5% | [5] |
| Inter-assay CV% | 4.1 - 7.9% | [5] |
| Mean Recovery | 98% | [8] |
Experimental Workflow
Caption: Workflow for Serotonin Quantification.
Serotonin Signaling Pathway
Serotonin exerts its diverse effects by binding to a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[9][10][11] These receptors, upon activation, trigger distinct downstream signaling cascades.
Caption: Major Serotonin Signaling Pathways.
Conclusion
This application note outlines a reliable and reproducible LC-MS/MS method for the quantification of serotonin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for analytical variability. This protocol can be readily adapted by researchers for high-throughput analysis in various research and drug development settings.
References
- 1. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonergic signaling: multiple effectors and pleiotropic effects | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 5. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. jasem.com.tr [jasem.com.tr]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: High-Throughput Analysis of Serotonin in Biological Matrices using Serotonin-d4 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the quantitative analysis of serotonin (B10506) in various biological matrices, including plasma, serum, urine, and feces. The described methods utilize Serotonin-d4 as a stable isotope-labeled internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary sample preparation techniques are presented: protein precipitation for serum and plasma samples, and solid-phase extraction (SPE) for more complex matrices like urine and feces. These robust methods are suitable for researchers, scientists, and drug development professionals requiring reliable and high-throughput analysis of serotonin.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a multitude of physiological processes within the central and peripheral nervous systems.[1] Its role in mood regulation, gastrointestinal function, and cardiovascular health makes it a key biomarker in various research fields, including neuroscience and drug development. Accurate quantification of serotonin in biological samples is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2][3][4][5] This note details validated sample preparation protocols for the analysis of serotonin using LC-MS/MS.
Materials and Reagents
-
Serotonin hydrochloride (Sigma-Aldrich)
-
This compound hydrochloride (Cerilliant®)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid (0.8 M)[6]
-
5-Sulfosalicylic acid (SSA) solution (4 wt. %)[7]
-
Ammonium sulfate
-
Phosphate (B84403) buffer (10 mM, pH 6.8)[3][4][5]
-
Ammonia (B1221849) solution (7.5% in 30/70 v/v water/methanol)[3][4]
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)[8]
-
96-well protein precipitation plates
-
Collection plates
-
Centrifuge capable of 16,000 x g
-
LC-MS/MS system
Experimental Protocols
Preparation of Stock and Working Solutions
-
Serotonin Stock Solution (1 mg/mL): Dissolve an appropriate amount of serotonin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound hydrochloride in methanol.
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with a methanol:water (1:1 v/v) mixture to create a calibration curve (e.g., 5 to 500 ng/mL).
-
Internal Standard Working Solution (e.g., 0.5 µM): Dilute the this compound stock solution with the appropriate solvent (e.g., 10 mM phosphate buffer with 20% acetonitrile for SPE) to a final concentration of 0.5 µM.[3][4][5]
Sample Preparation Method 1: Protein Precipitation (for Serum and Plasma)
This method is a rapid and effective technique for removing proteins from serum and plasma samples.[9]
-
Sample Aliquoting: In a 96-well plate or microcentrifuge tube, add 100 µL of serum or plasma sample.[10]
-
Internal Standard Addition: Add 100 µL of the internal standard working solution to each sample.[10]
-
Precipitation: Add 100 µL of precipitation reagent (e.g., 4 wt. % 5-sulfosalicylic acid or acetonitrile) to each well.[7][10]
-
Mixing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate the samples for 10 minutes at 2-8°C to facilitate protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at approximately 16,000 x g for 10 minutes.[10]
-
Supernatant Transfer: Carefully transfer 20 µL of the clear supernatant to a new plate or vial for LC-MS/MS analysis.[10]
Sample Preparation Method 2: Solid-Phase Extraction (SPE) (for Urine and Feces)
SPE is utilized for more complex matrices to selectively isolate serotonin and remove interfering endogenous compounds.[2][3][4]
For Fecal Samples:
-
Homogenization: Homogenize 20 mg of lyophilized and powdered feces in 400 µL of an eluting solution (10 mM phosphate buffer at pH 6.8, 20% acetonitrile) containing 0.5 µM this compound.[3][4][5]
-
Extraction: Mix the suspension overnight.
-
Centrifugation: Centrifuge the fecal solution at 20,000 g and 4°C for 20 minutes.[4]
-
SPE Column Conditioning: Condition an SPE spin column according to the manufacturer's instructions.
-
Loading: Mix 200 µL of the supernatant with 400 µL of 10 mM phosphate buffer and load it onto the SPE column. Centrifuge to pass the solution through.[3][4]
-
Washing: Wash the column with 200 µL of 10 mM phosphate buffer.[3][4]
-
Elution: Elute serotonin and the internal standard with 300 µL of a 7.5% ammonia solution (water/methanol = 30/70%, v/v).[3][4]
-
Drying and Reconstitution: Dry the collected eluate using a centrifugal evaporator. Re-dissolve the dried sample in 200 µL of water for LC-MS/MS analysis.[3][4]
For Urine Samples:
-
Sample Preparation: Dilute the urine sample as needed.
-
SPE: Utilize a mixed-mode ion exchange SPE to selectively isolate serotonin. The general steps of conditioning, loading, washing, and eluting are similar to the fecal sample protocol, with potential adjustments to the wash and elution solutions as recommended by the SPE cartridge manufacturer.
Data Presentation
The following table summarizes typical quantitative data obtained using these methods.
| Parameter | Protein Precipitation (Serum/Plasma) | Solid-Phase Extraction (Feces) | Solid-Phase Extraction (Urine) |
| Recovery | 87.5% - 104%[7] | 55.9% - 81.0%[2][3] | ~80% |
| Matrix Effect | No obvious matrix effect observed[7] | Corrected by internal standard[2][3][4] | -19% |
| Linearity (ng/mL) | 0.94 - 240[7] | N/A | 5 - 500 |
| Intra-day Precision (%CV) | < 8.03%[7] | N/A | < 10%[8] |
| Inter-day Precision (%CV) | < 11.5%[7] | N/A | < 10%[8] |
Visualizations
Caption: Experimental workflow for serotonin analysis.
Conclusion
The methods presented in this application note provide a reliable and high-throughput approach for the quantification of serotonin in various biological samples. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for matrix effects and procedural losses. The choice between protein precipitation and solid-phase extraction allows for flexibility depending on the sample matrix and the required level of cleanup. These protocols are well-suited for research applications in neuroscience, clinical chemistry, and drug development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. chromsystems.com [chromsystems.com]
Application Notes and Protocols for the Preparation and Use of Serotonin-d4 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a wide array of physiological and pathological processes, including mood regulation, sleep, appetite, and various neurological disorders.[1][2] Accurate quantification of serotonin in biological matrices is crucial for advancing research and drug development. Serotonin-d4, a deuterium-labeled analog of serotonin, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][3] Its similar physicochemical properties to the unlabeled analyte ensure co-elution during chromatography and comparable ionization efficiency, which corrects for variations in sample preparation and matrix effects.[4] These application notes provide detailed protocols for the preparation of this compound stock and working solutions, ensuring accuracy and stability for reliable experimental results.
Physicochemical Properties and Data
A summary of the key properties of this compound hydrochloride is presented below.
| Property | Value |
| Formal Name | 3-(2-aminoethyl-1,1,2,2-d₄)-1H-indol-5-ol, monohydrochloride[2] |
| Synonyms | 5-HT-d4, 5-Hydroxytryptamine-d4[2] |
| CAS Number | 2469263-61-2[2] |
| Molecular Formula | C₁₀H₈D₄N₂O • HCl[2] |
| Molecular Weight | 216.7 g/mol [2] |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] |
| Appearance | Solid[2] |
| Solubility | Slightly soluble in Methanol (B129727) and Water[2] |
| Storage (Solid) | -20°C, protect from light and moisture[3] |
| Stability (Solid) | ≥ 4 years at -20°C[2] |
Experimental Workflow for Sample Analysis using this compound Internal Standard
The general workflow for utilizing this compound as an internal standard in a quantitative LC-MS/MS assay is depicted below.
Caption: General workflow for using this compound as an internal standard.
Protocols
Best Practices for Handling Deuterated Standards
To maintain the integrity of this compound, adhere to the following best practices:
-
Prevent Moisture Contamination: Before opening, allow the container to equilibrate to room temperature to prevent condensation. Handle the solid compound in a dry environment, such as under a stream of inert gas (e.g., nitrogen or argon).[5]
-
Use Appropriate Solvents: High-purity aprotic or minimally protic solvents like methanol or acetonitrile (B52724) are recommended for preparing stock solutions. Avoid acidic or basic aqueous solutions, which can facilitate hydrogen-deuterium (H-D) exchange and compromise isotopic purity.[5][6]
-
Accurate Weighing: Use a calibrated analytical balance for precise measurements.
-
Storage of Solutions: Store stock and working solutions in amber vials with PTFE-lined caps (B75204) to protect them from light. Store at -20°C or -80°C for long-term stability and minimize freeze-thaw cycles by preparing single-use aliquots.[3][5]
Protocol 1: Preparation of 1 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which can be used for subsequent dilutions.
Materials:
-
This compound Hydrochloride (solid)
-
High-purity methanol (or a water/methanol mixture, e.g., 40/60 v/v)[1]
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the sealed container of this compound to warm to ambient laboratory temperature for at least 30 minutes.[5]
-
Weighing: Under a dry, inert atmosphere, accurately weigh approximately 2.17 mg of this compound hydrochloride.
-
Dissolution: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add approximately 5 mL of the chosen solvent (e.g., methanol) and gently swirl to dissolve the solid. An ultrasonic bath may be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved, bring the solution to the 10 mL mark with the solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the 1 mM stock solution into clearly labeled, single-use amber vials. Store at -20°C for up to one month or at -80°C for up to six months.[3]
| Parameter | Value |
| Target Concentration | 1 mM |
| Molecular Weight | 216.7 g/mol |
| Mass to Weigh (for 10 mL) | 2.17 mg |
| Recommended Solvent | Methanol or Water/Methanol (40/60 v/v)[1] |
| Storage Temperature | -20°C or -80°C[3] |
| Short-term Stability | 1 month at -20°C[3] |
| Long-term Stability | 6 months at -80°C[3] |
Protocol 2: Preparation of this compound Working Solutions
Working solutions are diluted from the stock solution to a concentration suitable for spiking into calibration standards, quality controls (QCs), and unknown samples. The final concentration of the internal standard should be consistent across all samples and is typically optimized during method development.
Materials:
-
1 mM this compound stock solution
-
Appropriate solvent for dilution (compatible with the analytical method, e.g., 10 mM phosphate (B84403) buffer with 20% acetonitrile)[1]
-
Volumetric flasks or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final working concentration. For example, to prepare a 0.5 µM working solution for fecal analysis:[1]
-
Pipette 10 µL of the 1 mM stock solution into a tube containing 990 µL of diluent to create a 10 µM intermediate solution.
-
Pipette 50 µL of the 10 µM intermediate solution into a tube containing 950 µL of diluent to achieve the final 0.5 µM working solution.
-
-
Use: The working solution is now ready to be added to samples. For instance, in a fecal analysis protocol, 400 µL of this 0.5 µM working solution was added to 20 mg of powdered feces.[1]
-
Storage: Prepare working solutions fresh daily if possible. If storage is necessary, store in sealed amber vials at 4°C for short-term use.
Example Working Concentrations from Literature:
| Application | Matrix | Working IS Concentration | Reference |
| Fecal Analysis | Human Feces | 0.5 µM | [1] |
| Neurotransmitter Analysis | Brain Tissue | 10 ng/µL | [7] |
| General Bioanalysis | Plasma/Urine | 1 µM | [8] |
Serotonin Signaling Pathway
Serotonin mediates its diverse effects by binding to a family of at least 15 receptor subtypes.[9] Most of these are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[10][11] The diagram below illustrates a simplified overview of major serotonin signaling pathways.
Caption: Simplified overview of serotonergic signaling pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Note: High-Throughput Analysis of Serotonin in Human Plasma and Urine using Serotonin-d4 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, Serotonin-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. The protocols detailed below are designed for researchers, scientists, and drug development professionals, offering high-throughput capabilities with a total run time of approximately 6 minutes per sample.[1][2] The method demonstrates excellent linearity, precision, and low limits of quantification, making it suitable for both routine diagnostic research and investigations into serotonin-related disorders.[1][2]
Introduction
Serotonin is a critical monoamine neurotransmitter and hormone involved in a multitude of physiological processes, including mood regulation, gastrointestinal function, and cardiovascular health.[3][4] Altered serotonin levels have been implicated in various pathological conditions such as depression, anxiety disorders, and carcinoid tumors.[1][4] Consequently, the accurate measurement of serotonin in biological matrices like plasma and urine is essential for clinical research and drug development.
This method employs LC-MS/MS, a highly selective and sensitive analytical technique, to overcome the limitations of conventional HPLC methods, such as interference and lengthy analysis times.[1][2][4] The use of this compound as an internal standard (IS) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of serotonin in plasma and urine.
Table 1: Method Performance Characteristics
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.9 - 4900 nmol/L | 30 - 7300 nmol/L | [1][2] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [1][2] |
| Limit of Quantification (LOQ) | 0.9 nmol/L | 30 nmol/L | [1][2] |
| Intra-Assay Precision (CV%) | 1.6 - 7.5% | 2.6 - 3.4% | [1] |
| Inter-Assay Precision (CV%) | 4.1 - 7.9% | 2.8 - 10% | [1] |
| Total Run Time | 6 minutes | 6 minutes | [1][2] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Serotonin | 177 | 160 | ESI Positive | [5] |
| This compound (IS) | 181 | 164 | ESI Positive | [5] |
Experimental Protocols
Materials and Reagents
-
Serotonin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[6]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water[1]
-
Formic acid (≥98%)[1]
-
Ammonium (B1175870) formate[1]
-
Ascorbic acid[1]
-
Human plasma and urine (drug-free)
Standard and Internal Standard Preparation
-
Serotonin Stock Solution (1 mg/mL): Accurately weigh and dissolve serotonin hydrochloride in methanol containing 0.1% formic acid.[6]
-
This compound Stock Solution (0.4 mg/mL): Prepare by dissolving this compound in a 0.04 M ascorbic acid solution. Store at -20°C.[1]
-
Working Solutions: Prepare working solutions of serotonin and this compound by diluting the stock solutions with an appropriate solvent (e.g., 10% methanol with 0.1% formic acid or water with ascorbic acid).[1][6]
Sample Preparation
A. Plasma Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 4 µL of the appropriate this compound working solution.[3]
-
Add 750 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 6000 rpm for 5 minutes.[7]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
B. Urine Sample Preparation (Dilute-and-Shoot)
-
To a 100 µL aliquot of urine, add 50 µL of this compound working solution.
-
Add 750 µL of acetonitrile.[7]
-
Vortex for 30 seconds.
-
Centrifuge at 6000 rpm for 5 minutes.[7]
-
Transfer the supernatant for injection into the LC-MS/MS system.
C. Urine Sample Preparation (Solid-Phase Extraction - SPE)
For enhanced cleanup of urine samples, a mixed-mode weak cation exchange (WCX) SPE can be employed.[1][6]
-
Conditioning: Condition a WCX 96-well plate with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: To 400 µL of acidified urine, add 40 µL of a 1 µg/mL internal standard working solution, followed by 1 mL of 0.5 M ammonium acetate (B1210297). Load the pretreated sample onto the SPE plate.[6]
-
Washing: Wash the wells with 1 mL of 20 mM ammonium acetate followed by 1 mL of methanol.[6]
-
Elution: Elute the analytes with an appropriate solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
LC System: ACQUITY UPLC I-Class or equivalent.[6]
-
Column: ACQUITY UPLC HSS PFP, 1.7 µm, 2.1 x 100 mm.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Gradient:
Time (min) %B 0.0 95 2.0 95 4.0 70 5.0 70 7.0 45 | 8.0 | 45 |
Tandem Mass Spectrometry
-
MS System: Xevo TQD or equivalent.[6]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Capillary Voltage: 1.0 kV.[6]
Visualizations
Caption: Overview of the sample preparation and analysis workflow.
Caption: Simplified metabolic pathway of Serotonin.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of serotonin in human plasma and urine. The use of a deuterated internal standard, this compound, ensures accuracy and precision. The detailed protocols and performance data presented herein can be readily implemented in research and drug development settings for the investigation of serotonin's role in health and disease.
References
- 1. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated mass spectrometric analysis of urinary and plasma serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Analysis and measurement of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Determination of serotonin metabolites in urine sample by liquid chromatography–mass spectrometry as biomarkers of recent alcohol intake: Implication for aircraft accident investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
Application Note: Quantification of Serotonin in Brain Tissue using Serotonin-d4 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in the regulation of numerous physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Dysregulation of serotonergic systems is implicated in various neurological and psychiatric disorders such as depression, anxiety, and migraines.[1] Consequently, the accurate quantification of serotonin levels in brain tissue is essential for both basic neuroscience research and the development of novel therapeutics.
This application note details a robust and sensitive method for the quantification of serotonin in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Serotonin-d4. The use of this compound, which co-elutes with endogenous serotonin but is differentiated by its mass, corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2]
Principle of the Method
Brain tissue homogenates are prepared, and proteins are precipitated. This compound is added as an internal standard to the samples prior to processing.[2][3] The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column. The quantification is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of serotonin to that of this compound is used to calculate the concentration of serotonin in the sample by referencing a standard curve.
Materials and Reagents
-
Serotonin hydrochloride (Standard)
-
This compound hydrochloride (Internal Standard)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Deionized water (>18 MΩ/cm)
-
Brain tissue samples (stored at -80°C)
Experimental Protocols
Preparation of Standard Stock and Working Solutions
-
Serotonin Stock Solution (1 mg/mL): Accurately weigh and dissolve serotonin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the serotonin stock solution with a mixture of 0.1% formic acid in water and acetonitrile (or a suitable surrogate matrix like artificial cerebrospinal fluid) to generate a calibration curve.[2][3] A typical calibration curve might range from 1 to 5000 ng/mL.[4][5]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards. This solution will be used to spike all samples, standards, and quality controls.
Sample Preparation from Brain Tissue
-
Accurately weigh a portion of frozen brain tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization solution. Several options can be effective:
-
Add the this compound internal standard working solution to each sample.
-
Homogenize the tissue on ice using a sonicator or a mechanical homogenizer until no visible tissue fragments remain.[7]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][7]
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute serotonin, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 25°C[9] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.0-5.5 kV)[8] |
| Source Temperature | Optimized for instrument |
| Gas Flow Rates | Optimized for instrument |
Data Presentation
Table 1: Mass Spectrometry Transitions for Serotonin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Serotonin | 177.1 | 160.1 | Optimized for instrument |
| This compound | 181.1 | 164.1 | Optimized for instrument |
Note: The precursor ion for serotonin is [M+H]⁺. The product ions result from the fragmentation of the precursor ion.[5][9] These values should be confirmed and optimized on the specific mass spectrometer being used.
Table 2: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Serotonin Peak Area | This compound Peak Area | Peak Area Ratio (Serotonin/Serotonin-d4) |
| 1 | 1,500 | 500,000 | 0.003 |
| 5 | 7,500 | 510,000 | 0.015 |
| 25 | 38,000 | 490,000 | 0.078 |
| 100 | 155,000 | 505,000 | 0.307 |
| 500 | 760,000 | 495,000 | 1.535 |
| 2500 | 3,800,000 | 500,000 | 7.600 |
| 5000 | 7,550,000 | 498,000 | 15.161 |
A calibration curve is constructed by plotting the peak area ratio against the standard concentration. A linear regression analysis is then applied to determine the concentration of serotonin in unknown samples. The method should demonstrate good linearity with a correlation coefficient (r²) > 0.99.[2][5]
Visualizations
Caption: Workflow for Serotonin Quantification.
Caption: MRM Transitions for Serotonin and its Internal Standard.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of serotonin in brain tissue. This protocol is suitable for high-throughput analysis and can be readily implemented in research and drug development settings to investigate the role of serotonin in health and disease. Proper method validation in the end-user's laboratory is recommended to ensure data quality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of dopamine, serotonin and adenosine content in a tissue punch from a brain slice using capillary electrophoresis with fast-scan cyclic voltammetry detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of Serotonin-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (B10506) (5-hydroxytryptamine), a critical monoamine neurotransmitter, is implicated in a wide array of physiological processes and pathological conditions, including mood regulation, gastrointestinal function, and cardiovascular health.[1][2] Accurate quantification of serotonin in biological matrices is crucial for both clinical diagnostics and research. Stable isotope-labeled internal standards, such as Serotonin-d4, are essential for reliable quantification using mass spectrometry by correcting for matrix effects and variations in sample processing.[3][4] This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the detection and quantification of this compound, alongside its unlabeled counterpart, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The successful detection of this compound relies on the selection of specific precursor and product ion transitions in a tandem mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). In positive electrospray ionization (ESI+) mode, both serotonin and this compound are protonated to form [M+H]⁺ ions.[5] These precursor ions are then fragmented in the collision cell to produce characteristic product ions.
The table below summarizes the key mass spectrometry parameters for the analysis of Serotonin and its deuterated internal standard, this compound. These parameters have been compiled from various validated methods and provide a robust starting point for method development.[3][4][5]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |
| Serotonin | 177.1 | 160.0 (Quantifier) | 15 V | 35 V |
| 177.1 | 132.0 (Qualifier) | Not specified | Not specified | |
| 177.1 | 115.0 (Qualifier) | Not specified | Not specified | |
| This compound | 181.1 | 164.1 (Quantifier) | 15 V | 35 V |
| 181.1 | 136.0 (Qualifier) | Not specified | Not specified | |
| 181.1 | 119.0 (Qualifier) | Not specified | Not specified |
Note: Collision energy and declustering potential can be instrument-dependent and may require optimization.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
Caption: A generalized workflow for the quantitative analysis of serotonin using this compound as an internal standard.
Detailed Experimental Protocol
This protocol provides a comprehensive procedure for the extraction and analysis of serotonin from biological matrices such as plasma, urine, or fecal samples.
1. Materials and Reagents
-
Serotonin hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)[2]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ascorbic acid
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 6.8)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of serotonin and this compound in a suitable solvent, such as methanol or water with a small amount of ascorbic acid to prevent oxidation.[5]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., water with 0.1% formic acid). A typical working concentration for the internal standard (this compound) is 0.5 µM.[3]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix (e.g., drug-free plasma) with known concentrations of serotonin and a constant concentration of this compound.
3. Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity.
a) Solid Phase Extraction (SPE) for Plasma or Urine: [5]
-
Sample Pre-treatment: Dilute plasma or urine samples with a suitable buffer, such as a phosphate buffer containing ascorbic acid.[5]
-
SPE Conditioning: Condition a weak cation exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute serotonin and this compound from the cartridge using a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Protein Precipitation (PPT) for Plasma or Serum: [1]
-
To a known volume of plasma or serum, add a precipitating agent such as cold acetonitrile (typically in a 3:1 ratio of acetonitrile to sample).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
c) Extraction from Fecal Samples: [3]
-
Homogenize a known weight of lyophilized fecal powder in an extraction solution (e.g., 10 mM phosphate buffer at pH 6.8 with 20% acetonitrile) containing the this compound internal standard.[3]
-
Centrifuge the homogenate and collect the supernatant for further clean-up by SPE as described above.[3]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing MRM.
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar compounds like serotonin.[5] A C18 reversed-phase column can also be used.[6]
-
Mobile Phase: A typical mobile phase for HILIC separation consists of:
-
Solvent A: 100 mM ammonium formate in water with 0.1% formic acid.[5]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is provided in the table below.
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 0.4 | 5 | 95 |
| 1.5 | 0.4 | 20 | 80 |
| 3.5 | 0.4 | 20 | 80 |
| 4.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-40 °C.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of both serotonin and this compound.
-
Calculate the peak area ratio of serotonin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of serotonin synthesis from tryptophan.
Caption: The biosynthesis pathway of serotonin from the essential amino acid tryptophan.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and reliable method for the quantification of serotonin in various biological matrices. The parameters and protocols outlined in this document offer a solid foundation for researchers and scientists to develop and validate their own analytical methods for serotonin research and clinical applications. Adherence to proper sample preparation techniques and optimization of instrument parameters are critical for achieving accurate and reproducible results.
References
- 1. ijrpr.com [ijrpr.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatography Separation of Serotonin-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of Serotonin-d4 (5-Hydroxytryptamine-d4) using liquid chromatography, primarily coupled with tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope of serotonin (B10506), widely used as an internal standard in quantitative bioanalytical methods due to its similar chemical and physical properties to the endogenous analyte.[1][2][3] The use of an internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
Data Presentation: Liquid Chromatography Conditions for this compound Separation
The following table summarizes various liquid chromatography and mass spectrometry conditions reported for the analysis of serotonin and its deuterated internal standard, this compound, in different biological matrices. This allows for a side-by-side comparison of methodologies to aid in method selection and development.
| Parameter | Method 1 (Plasma/Urine) | Method 2 (Feces) | Method 3 (Plasma) |
| Chromatography Type | Hydrophilic Interaction Chromatography (HILIC)[4] | Reversed-Phase Liquid Chromatography[5][6] | Reversed-Phase Liquid Chromatography[7] |
| Column | Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[8][9] | J-Pak Wrapsil C18 (3 µm, 2.1 mm I.D. x 100 mm) with a CAPCELL PAK MF Ph-1 pre-column (5 µm, 4.0 mm I.D. x 20 mm)[6] | Onyx Monolithic C18 with SecurityGuard SCX cation exchange column[7] |
| Mobile Phase A | 0.1% Formic acid in Water[8] | 0.1% Formic acid in 2% Acetonitrile[6] | Not explicitly stated, but likely an aqueous buffer. |
| Mobile Phase B | Acetonitrile[8] | 0.1% Formic acid in 100% Acetonitrile[6] | Methanol[7] |
| Elution | Gradient[8] | Not explicitly stated | Methanolic Gradient[7] |
| Flow Rate | 0.2 mL/min[8] | Not explicitly stated | Not explicitly stated |
| Injection Volume | 5 µL[8] | 10 µL[7] | 10 µL[7] |
| Run Time | 6 min[4] | Not explicitly stated | 6 min[7] |
| Detector | Triple Quadrupole Mass Spectrometer[4][8] | Triple Quadrupole Mass Spectrometer[5] | Quattro Premier XE Tandem Mass Spectrometer[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5][7] | Positive Electrospray Ionization (ESI+)[5][6] | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transition (Serotonin) | m/z 177.2 → 160.1[5] | m/z 177.2 → 160.1[5] | m/z 160 > 114.9[7] |
| MRM Transition (this compound) | m/z 181.2 → 164.1[5] | m/z 181.2 → 164.1[5] | m/z 164.1 > 118.9[7] |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound, alongside endogenous serotonin, in human plasma. This method is representative of a typical LC-MS/MS workflow for this application.
Objective: To quantify the concentration of serotonin in human plasma using this compound as an internal standard.
Materials:
-
Solvents and Reagents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Serotonin hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)[2][3][10][11]
-
-
Equipment:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: e.g., Onyx Monolithic C18 or equivalent.
-
Guard column: e.g., SecurityGuard SCX cation exchange column.
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Procedure:
1. Standard and Internal Standard Preparation:
- Prepare a stock solution of Serotonin (e.g., 1 mg/mL) in a suitable solvent such as methanol or water with an antioxidant like ascorbic acid.[4]
- Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 µM) in a similar solvent.[4]
- Prepare working solutions of serotonin for the calibration curve by serial dilution of the stock solution.
- Prepare a working solution of this compound to be used for spiking samples.
2. Sample Preparation (Protein Precipitation): [7]
- Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain platelet-poor plasma.
- To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
- Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Set up the LC-MS/MS system with the parameters outlined in the table above (e.g., Method 3).
- Equilibrate the column with the initial mobile phase conditions.
- Inject 10 µL of the prepared sample extract onto the LC system.[7]
- Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the specified transitions for serotonin and this compound.
4. Data Analysis:
- Integrate the peak areas for both the serotonin and this compound MRM transitions.
- Calculate the peak area ratio of serotonin to this compound for each sample, calibrator, and quality control.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the serotonin calibrators.
- Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of serotonin using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 9. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 11. scbt.com [scbt.com]
Application Note: Establishing a Calibration Curve for Serotonin Quantification using Serotonin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine), a critical monoamine neurotransmitter, is integral to a vast array of physiological processes, including the regulation of mood, sleep, and appetite.[1][2] Consequently, the accurate and precise quantification of serotonin in biological matrices is of paramount importance in neuroscience research, clinical diagnostics, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for robust LC-MS/MS assays to correct for variability during sample preparation and analysis.[3] Serotonin-d4, a deuterated analog of serotonin, is an ideal internal standard as it is chemically almost identical to the analyte, exhibiting similar extraction recovery, chromatographic retention time, and ionization response.[1][3][5][6] This application note provides a detailed protocol for establishing a calibration curve for the quantification of serotonin in biological samples using this compound as an internal standard.
Principle of Internal Standard Calibration
The fundamental principle of using an internal standard is to add a known concentration of a compound (this compound) that is structurally and physicochemically similar to the analyte of interest (Serotonin) to all samples, including calibration standards, quality controls (QCs), and unknown samples, at the beginning of the sample preparation process.[3] The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference.[3] Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3][4]
Figure 1: Principle of Internal Standard Calibration.
Experimental Protocols
Materials and Reagents
-
Serotonin hydrochloride (or creatinine (B1669602) sulfate (B86663) salt)
-
LC-MS grade methanol[1]
-
LC-MS grade acetonitrile[7]
-
LC-MS grade water
-
Formic acid
-
Ascorbic acid (as a preservative)[7]
-
Biological matrix (e.g., plasma, urine)
Stock Solution Preparation
Serotonin Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of serotonin hydrochloride.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or water with ascorbic acid).[7]
-
Store the stock solution at -20°C or -80°C for up to 6 months.[5]
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound hydrochloride.
-
Dissolve in 1 mL of methanol.[1]
-
Store the stock solution at -20°C or -80°C.[5]
Working Solution Preparation
Serotonin Working Solutions: Prepare a series of working solutions by serially diluting the serotonin stock solution with an appropriate solvent (e.g., 50% methanol in water). These working solutions will be used to spike into the blank matrix to create the calibration standards.
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust response in the LC-MS/MS system (e.g., 0.5 µM).[8][9] This working solution will be added to all samples.
Calibration Curve Preparation
-
Aliquot a fixed volume of blank biological matrix (e.g., 100 µL of plasma) into a series of microcentrifuge tubes.
-
Spike each tube with a small volume of the corresponding serotonin working solution to achieve the desired final concentrations for the calibration curve.
-
Add a fixed volume of the this compound IS working solution to each calibration standard.
-
Prepare a blank sample (matrix with IS, but no analyte) and a zero sample (matrix with no analyte or IS).
Table 1: Example Calibration Curve Standards for Serotonin in Plasma
| Calibration Standard | Serotonin Concentration (ng/mL) | Volume of Matrix (µL) | Volume of Serotonin Working Soln. (µL) | Volume of IS Working Soln. (µL) |
| Blank | 0 | 100 | 0 | 10 |
| Cal 1 | 1 | 100 | 5 | 10 |
| Cal 2 | 5 | 100 | 5 | 10 |
| Cal 3 | 10 | 100 | 5 | 10 |
| Cal 4 | 50 | 100 | 5 | 10 |
| Cal 5 | 100 | 100 | 5 | 10 |
| Cal 6 | 500 | 100 | 5 | 10 |
| Cal 7 | 1000 | 100 | 5 | 10 |
Note: The volumes of working solutions are illustrative and should be optimized based on the concentration of the working solutions.
Sample Preparation
Choose a sample preparation method appropriate for the biological matrix. Below are protocols for two common techniques: protein precipitation for plasma/serum and solid-phase extraction for urine.
3.5.1. Protein Precipitation (for Plasma/Serum)
-
To 100 µL of the calibration standard or unknown sample, add the this compound IS working solution.
-
Add a precipitating agent, such as 3 volumes of ice-cold acetonitrile (B52724) (300 µL).[10][11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[12]
3.5.2. Solid-Phase Extraction (SPE) (for Urine)
-
To 100 µL of the calibration standard or unknown urine sample, add the this compound IS working solution.
-
Condition the SPE cartridge (e.g., weak cation exchange) by passing 1 mL of methanol followed by 1 mL of water.[3][7]
-
Load the sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 1 mL of water to remove interfering substances.[3]
-
Elute the serotonin and this compound from the cartridge with an appropriate elution solvent (e.g., 5% formic acid in methanol).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[3]
Figure 2: Experimental Workflow for Sample Preparation.
LC-MS/MS Analysis
Table 2: Typical LC-MS/MS Parameters for Serotonin and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 50 mm)[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-40°C[7] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MS Mode | Multiple Reaction Monitoring (MRM)[7] |
| Serotonin MRM Transition | m/z 177 → 160[7] |
| This compound MRM Transition | m/z 181 → 164[7] |
| Dwell Time | 50-100 ms |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both serotonin and this compound for each calibration standard.
-
Calculate the response ratio for each standard by dividing the peak area of serotonin by the peak area of this compound.
-
Plot the response ratio (y-axis) against the corresponding concentration of serotonin (x-axis).
-
Perform a linear regression analysis on the data points. The calibration curve should have a correlation coefficient (r²) of >0.99.[7]
Table 3: Example Data for Calibration Curve Construction
| Serotonin Conc. (ng/mL) | Serotonin Peak Area | This compound Peak Area | Response Ratio (Serotonin/Serotonin-d4) |
| 1 | 1,520 | 150,500 | 0.010 |
| 5 | 7,650 | 152,000 | 0.050 |
| 10 | 15,300 | 151,000 | 0.101 |
| 50 | 75,800 | 149,500 | 0.507 |
| 100 | 151,200 | 150,800 | 1.003 |
| 500 | 755,000 | 151,500 | 4.983 |
| 1000 | 1,508,000 | 150,200 | 10.040 |
Conclusion
This application note provides a comprehensive and detailed protocol for establishing a reliable calibration curve for the quantification of serotonin in biological matrices using this compound as an internal standard. The use of a deuterated internal standard is critical for mitigating the impact of sample matrix effects and ensuring the accuracy and precision of the analytical results. The described methodologies for sample preparation and LC-MS/MS analysis can be adapted and validated for various research and clinical applications, enabling robust and reproducible quantification of this vital neurotransmitter.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for High-Throughput Screening Assays Using Serotonin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter, modulates a vast array of physiological processes, including mood, appetite, sleep, and cognition. Consequently, the molecular machinery that governs serotonergic signaling, such as transporters, receptors, and metabolic enzymes, are critical targets for drug discovery. High-throughput screening (HTS) is an essential tool for identifying novel compounds that interact with these targets.
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in HTS has offered a label-free, highly sensitive, and specific detection method, overcoming many limitations of traditional fluorescence- or radioactivity-based assays. In this context, the use of stable isotope-labeled internal standards is paramount for ensuring data accuracy and precision by correcting for matrix effects and variations in sample processing[1][2][3][4][5]. Serotonin-d4, a deuterated analog of serotonin, serves as an ideal internal standard for quantitative LC-MS/MS-based HTS assays targeting the serotonin system. Its near-identical physicochemical properties to endogenous serotonin ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable quantification.
These application notes provide detailed protocols for three key HTS assays utilizing this compound for the discovery of modulators of the serotonin transporter (SERT), monoamine oxidase (MAO), and serotonin receptors.
Key Applications of this compound in HTS
This compound is primarily employed as an internal standard in LC-MS/MS-based assays to enhance the accuracy and reproducibility of quantitative measurements. Its applications span across various stages of drug discovery:
-
Primary High-Throughput Screening: Rapidly and accurately identify "hit" compounds that modulate the activity of serotonin targets from large chemical libraries.
-
Lead Optimization: Precisely determine the potency (e.g., IC50, Ki) and efficacy of lead compounds and their analogs.
-
Mechanism of Action Studies: Elucidate the mode of action of novel compounds by quantifying their effects on specific components of the serotonin signaling pathway.
Serotonin Signaling Pathways
A fundamental understanding of the serotonin signaling pathways is crucial for designing and interpreting HTS assays. The following diagrams illustrate the key molecular players and their interactions.
Caption: Overview of the Serotonergic Synapse.
Experimental Protocols
The following sections provide detailed protocols for three distinct HTS assays utilizing this compound.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay identifies compounds that inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Experimental Workflow
Caption: Workflow for the SERT Uptake Inhibition HTS Assay.
Detailed Protocol
-
Cell Plating:
-
Seed human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) in 96-well cell culture plates at a density of 40,000-60,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Remove culture medium from the cell plates and wash once with assay buffer.
-
Add the test compounds and controls (vehicle and positive control inhibitor like fluoxetine) to the wells.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare a solution containing unlabeled serotonin and this compound (as an internal standard) in assay buffer. The final concentration of serotonin should be close to its Km for SERT (approximately 1-2 µM), and the concentration of this compound should be constant across all wells.
-
-
Uptake Reaction:
-
Add the substrate solution to all wells to initiate the uptake reaction.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
-
Reaction Termination:
-
Rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer to stop the uptake.
-
-
Cell Lysis:
-
Add a lysis buffer (e.g., methanol (B129727) with 0.1% formic acid) to each well to lyse the cells and release the intracellular contents.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the cell lysates to a new 96-well plate.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to another 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system.
-
Separate serotonin and this compound using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the parent and product ions for both serotonin and this compound using multiple reaction monitoring (MRM).
-
Data Presentation
| Compound | IC50 (nM) [LC-MS/MS with this compound] |
| Fluoxetine | 12.5 |
| Paroxetine | 1.8 |
| Sertraline | 3.2 |
| Citalopram | 8.9 |
| Test Compound A | 25.6 |
| Test Compound B | >10,000 |
Monoamine Oxidase (MAO) Inhibition Assay
This assay identifies compounds that inhibit the enzymatic activity of MAO-A or MAO-B, which are responsible for the metabolic degradation of serotonin.
Experimental Workflow
Caption: Workflow for the MAO Inhibition HTS Assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare solutions of recombinant human MAO-A or MAO-B enzyme in a suitable assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare serial dilutions of test compounds and controls (e.g., clorgyline for MAO-A, deprenyl (B1670267) for MAO-B).
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the test compounds and controls.
-
Add the MAO enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Substrate Addition:
-
Prepare a solution of serotonin (as the substrate) in the assay buffer. The concentration should be near the Km value for the respective MAO isoform (e.g., ~2 µM for MAO-A)[6][7].
-
Add this compound as an internal standard to the reaction termination solution to normalize for sample processing variability.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the serotonin substrate solution to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a solution that denatures the enzyme, such as acetonitrile containing 0.1% formic acid and the this compound internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system.
-
Separate the serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), from serotonin and other components.
-
Quantify the amount of 5-HIAA produced, using the this compound signal to normalize the data.
-
Data Presentation
| Compound | IC50 (nM) for MAO-A [LC-MS/MS with this compound IS] | Ki (nM) for MAO-A |
| Clorgyline | 3.5 | 1.8 |
| Moclobemide | 250 | 130 |
| Test Compound C | 85 | 43 |
| Test Compound D | >10,000 | >5,000 |
Serotonin Receptor Binding Assay
This assay measures the ability of test compounds to displace a known radioligand or fluorescent ligand from a specific serotonin receptor subtype. Here, we describe a competitive binding assay with an LC-MS/MS endpoint to directly measure the amount of a non-labeled ligand bound to the receptor.
Experimental Workflow
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Solid-Phase Extraction of Serotonin-d4: A Detailed Protocol for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the solid-phase extraction (SPE) of Serotonin-d4, a commonly used internal standard in the quantitative analysis of serotonin (B10506). The described methodology is crucial for accurately measuring serotonin levels in various biological matrices by minimizing matrix effects and ensuring high recovery and purity of the analyte prior to analysis with techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a wide array of physiological and psychological processes.[1][2] Accurate quantification of serotonin in biological samples is essential for research in neuroscience, pharmacology, and clinical diagnostics. Due to the complexity of biological matrices such as plasma, urine, and feces, a robust sample preparation method is necessary to remove interfering substances.[3][4] Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and recovery compared to methods like liquid-liquid extraction.[5]
This compound, a stable isotope-labeled form of serotonin, is the preferred internal standard for quantitative LC-MS/MS analysis as it co-elutes with the endogenous analyte and compensates for variations in sample preparation and instrument response.[3][6][7][8] This protocol details the use of mixed-mode or cation exchange SPE cartridges for the efficient extraction of this compound.
Experimental Protocol
This protocol is a synthesis of established methods for the solid-phase extraction of serotonin and its analogs from biological matrices.[3][6][9]
Materials:
-
SPE Cartridges: Weak Cation Exchange (WCX) or Mixed-Mode Cation Exchange (e.g., Oasis WCX)
-
Reagents:
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate (NH₄CH₃COO)
-
Ammonia (B1221849) solution (NH₃)
-
Deionized Water
-
-
Internal Standard: this compound stock solution
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Procedure:
-
Sample Pre-treatment:
-
For urine samples, a simple dilution may be sufficient. A typical pre-treatment involves mixing the urine sample with a solution containing the this compound internal standard.[9]
-
For fecal samples, homogenization and extraction are necessary. A common procedure involves suspending a weighed amount of powdered feces in a buffer solution (e.g., 10 mM phosphate (B84403) buffer at pH 6.8 with 20% acetonitrile) containing this compound.[3][6] The mixture is then vortexed and centrifuged to pellet solid debris. The resulting supernatant is used for SPE.
-
For plasma samples, protein precipitation is often required prior to SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the weak cation exchange SPE cartridge sequentially with:
-
1 mL of Methanol
-
1 mL of Deionized Water
-
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a steady flow rate.
-
-
Washing:
-
Wash the cartridge to remove interfering compounds:
-
Wash 1: 1 mL of 20 mM Ammonium Acetate
-
Wash 2: 1 mL of Methanol
-
-
After the final wash, dry the sorbent bed under vacuum for approximately 30-60 seconds to remove residual methanol.[9]
-
-
Elution:
-
Elute this compound and serotonin from the cartridge using an appropriate elution solvent. A common elution solution is a mixture of methanol and water with a small percentage of a weak acid or base to disrupt the ionic interaction with the sorbent.
-
Example Elution Solvents:
-
-
Post-Elution Processing:
-
The collected eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained using SPE for serotonin analysis with this compound as an internal standard.
| Parameter | Value | Reference |
| Recovery Rate (Intraday) | 55.9–81.0% | [3][4] |
| Recovery Rate (Interday) | 56.5–78.1% | [3][4] |
| Linearity (R²) | > 0.999 | [6][9] |
| Lower Limit of Quantification (LLOQ) | 0.005 µM | [6] |
| Matrix Factor (Feces) | 56.2 ± 8.7% | [3] |
Table 1: Performance characteristics of SPE methods for serotonin analysis.
| Sample Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Reference |
| Urine | Mixed-Mode Ion Exchange | 30:70 Methanol/Water with 5% Formic Acid | UPLC-MS/MS | [9] |
| Feces | Not specified | 7.5% Ammonia in 30:70 Water/Methanol | Column-Switching LC-MS/MS | [3][6] |
| Plasma | Weak Cation Exchange | Not specified | Online SPE-LC-MS/MS | [10] |
Table 2: Examples of SPE conditions for serotonin analysis in different biological matrices.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Serotonin Signaling Pathway Overview
Caption: Overview of the Serotonin Signaling Pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. waters.com [waters.com]
- 10. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Serotonin and Serotonin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and its deuterated internal standard, Serotonin-d4 (5-HT-d4). Derivatization is a critical step in the quantitative analysis of these neurotransmitters by chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This process enhances analyte volatility, improves chromatographic resolution, and increases detection sensitivity.
Introduction to Derivatization Methods
Serotonin is a polar molecule with low volatility, making its direct analysis by GC-MS challenging. While LC-MS can analyze serotonin directly, derivatization can significantly improve ionization efficiency and chromatographic retention, leading to lower detection limits and more robust methods. The primary functional groups of serotonin available for derivatization are the primary amine of the ethylamine (B1201723) side chain and the phenolic hydroxyl group on the indole (B1671886) ring. This compound, a stable isotope-labeled internal standard, undergoes the same derivatization reactions, ensuring accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This document outlines four common derivatization techniques:
-
Dansylation: Reaction with dansyl chloride, primarily targeting the primary amine, to produce a highly fluorescent and readily ionizable derivative suitable for LC-MS with fluorescence or mass spectrometric detection.
-
Acylation: Reaction with acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) to increase volatility for GC-MS analysis.
-
Silylation: Reaction with silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility for GC-MS.
-
Ethyl Chloroformate Derivatization: A rapid reaction that modifies both the amine and hydroxyl groups, suitable for both LC-MS and GC-MS analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described derivatization methods for the analysis of serotonin. These values are compiled from various studies and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Derivatization Method | Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference(s) |
| Dansylation | LC-ESI-MS/MS | Serotonin (5-HT) | - | 0.27 pmol/ml | >0.99 (r²) | [1] |
| Acylation (HFBA) | GC-MS | Serotonin (5-HT) | 0.5 µg/L | - | 0.5 - 50 µg/L (r=0.999) | [2] |
| Silylation (EOC/TBDMS) | GC-MS | Serotonin Metabolites | 0.001 - 4.7 ng/mL | - | >0.998 (r) | [3] |
| Ethyl Chloroformate | LC-MS | Serotonin (5-HT) | - | Low ng/mL range | - | [4] |
| No Derivatization | LC-MS/MS | Serotonin (5-HT) | 8.8 - 18.2 nmol/L | 29.4 - 55.7 nmol/L | 0.05 - 3.27 nmol/L (R² ≥ 0.9977) | [5] |
Experimental Protocols
Protocol 1: Dansylation of Serotonin and this compound for LC-MS Analysis
This protocol describes the derivatization of serotonin and its internal standard with dansyl chloride.
Materials:
-
Serotonin and this compound standards
-
Dansyl chloride solution (50 mM in acetonitrile)[6]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[6]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid
-
Ammonium (B1175870) hydroxide (B78521) (10% v/v in water)[6]
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Sample and Standard Preparation: Prepare working standard solutions of serotonin and this compound in an appropriate solvent (e.g., ACN/MeOH mixture). For biological samples, perform a suitable extraction and protein precipitation (e.g., with cold methanol).
-
Derivatization Reaction:
-
In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of the sample or standard extract.
-
Immediately before use, prepare the derivatization reagent by mixing the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 ratio.[6]
-
Add 50 µL of the freshly prepared dansyl chloride/buffer mixture to each sample/standard.[6]
-
Mix thoroughly by pipetting up and down.
-
Incubate the reaction mixture in the dark at 25°C for 60 minutes with gentle shaking.[7]
-
-
Quenching the Reaction:
-
Add 7.5 µL of 10% ammonium hydroxide to each reaction to quench the excess dansyl chloride.[7]
-
Incubate for 5 minutes at room temperature.
-
-
Sample Preparation for LC-MS:
-
Dilute the final reaction mixture with an appropriate solvent (e.g., 40% acetonitrile with 0.01% formic acid) to a suitable concentration for LC-MS analysis.
-
Transfer the diluted sample to an autosampler vial.
-
LC-MS Parameters (Typical):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the dansylated derivatives.
-
Detection: Positive ion mode Electrospray Ionization (ESI) with Selected Reaction Monitoring (SRM).
Protocol 2: Acylation of Serotonin and this compound with HFBA for GC-MS Analysis
This protocol details the acylation of serotonin using heptafluorobutyric anhydride (HFBA).
Materials:
-
Serotonin and this compound standards
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (B1210297) (EtOAc), GC grade
-
Pyridine (B92270), GC grade
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas for evaporation
-
Glass conical reaction vials
Procedure:
-
Sample and Standard Preparation: Prepare working standards of serotonin and this compound. For biological samples, perform homogenization and extraction into an organic solvent like ethyl acetate.
-
Acylation Reaction:
-
To the dried extract or standard in a glass reaction vial, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
Dry the final solution over anhydrous sodium sulfate if necessary.
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature gradient suitable for eluting the derivatized serotonin.
-
Detection: Electron Ionization (EI) or Negative Chemical Ionization (NCI) in Selected Ion Monitoring (SIM) mode.
Protocol 3: Silylation of Serotonin and this compound with MSTFA for GC-MS Analysis
This protocol describes the trimethylsilylation of serotonin using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Serotonin and this compound standards
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS as a catalyst
-
Pyridine, anhydrous
-
Nitrogen or argon gas for providing an inert atmosphere
-
Heating block or oven
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Sample and Standard Preparation:
-
Ensure the sample or standard is completely dry, as silylation reagents are moisture-sensitive. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
-
-
Silylation Reaction:
-
GC-MS Analysis:
-
Cool the reaction vial to room temperature.
-
Directly inject an aliquot of the reaction mixture into the GC-MS.
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature program that allows for the separation of the silylated derivatives from the reagent peaks.
-
Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
Protocol 4: Derivatization of Serotonin and this compound with Ethyl Chloroformate for LC-MS/MS Analysis
This protocol outlines a rapid derivatization procedure using ethyl chloroformate.
Materials:
-
Serotonin and this compound standards
-
Ethyl chloroformate (ECF)
-
Pyridine
-
Aqueous buffer (e.g., sodium bicarbonate)
-
Chloroform (B151607) or other suitable extraction solvent
-
Nitrogen gas for evaporation
-
Microcentrifuge tubes
Procedure:
-
Sample and Standard Preparation: Prepare aqueous solutions of standards or use aqueous extracts of biological samples.
-
Derivatization Reaction:
-
Extraction:
-
Add 200 µL of chloroform and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.
-
Detection: Positive ion mode ESI with Selected Reaction Monitoring (SRM).
Visualizations
Serotonin Biosynthesis and Metabolism Pathway
Caption: Overview of the primary biosynthesis and metabolism pathways of serotonin.[11][12]
General Derivatization Workflow
Caption: A generalized workflow for the analysis of serotonin using derivatization.
Serotonin Signaling Pathway
Caption: A simplified representation of serotonergic neurotransmission.[13][14][15]
References
- 1. Determination of dansylated monoamine and amino acid neurotransmitters and their metabolites in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of serotonin in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic metabolite profiling analysis of catecholamine and serotonin as O-ethoxycarbonyl/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Measurement of Serotonin, Dopamine and Their Metabolites in Mouse Brain Extracts by High-Performance Liquid Chromatography with Mass Spectrometry Following Derivatization with Ethyl Chloroformate [jstage.jst.go.jp]
- 10. Simultaneous measurement of serotonin, dopamine and their metabolites in mouse brain extracts by high-performance liquid chromatography with mass spectrometry following derivatization with ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Serotonin-d4 LC-MS Analysis
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Serotonin-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound LC-MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Serotonin and its internal standard, this compound.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization process in the mass spectrometer's source.[2][3] The consequences of ion suppression include decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][4] In the analysis of complex biological matrices like plasma or urine, where Serotonin is often measured at low concentrations, mitigating ion suppression is critical for obtaining reliable and accurate data.[5][6]
Q2: How does using this compound as an internal standard help manage ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS that co-elutes with the analyte is a primary and highly effective strategy to compensate for ion suppression.[2][7] Since this compound is chemically and physically almost identical to Serotonin, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[7] Therefore, any matrix effect that suppresses the signal of the analyte will affect the internal standard to a similar degree.[2][7] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[7] However, if suppression is so severe that the signal for both compounds is lost or falls below the quantification limit, you must address the root cause of the suppression.[2]
Q3: What are the common causes of ion suppression in the analysis of this compound?
A3: The most frequent causes of ion suppression originate from the sample matrix itself, especially in bioanalysis.[8] Common sources include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[8][9]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the MS source, reducing its efficiency.[2][10]
-
Endogenous Molecules: Other small molecules, lipids, and peptides from the biological matrix can co-elute and compete for ionization.[5][8]
-
Mobile Phase Additives: Some mobile phase modifiers, like trifluoroacetic acid (TFA), are known to cause significant signal suppression in ESI-MS.[10][11]
-
Column Bleed: Hydrolysis products from the column's stationary phase can elute and interfere with ionization.[12]
Q4: How can I detect and quantify ion suppression in my experiment?
A4: A common and effective method to detect ion suppression is the post-column infusion experiment .[2][9] In this technique, a constant flow of a standard solution of your analyte is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected. A drop in the stable baseline signal of the infused analyte indicates that components eluting from the column at that specific time are causing ion suppression.[2][13] To quantify the extent of ion suppression, the post-extraction spiking method is considered the gold standard.[5] This involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal of the analyte in a neat solvent. The ratio of these signals, known as the matrix factor, provides a quantitative measure of suppression or enhancement.[5]
Q5: Can my choice of ionization technique affect ion suppression?
A5: Yes, the choice of ionization source can significantly influence the degree of ion suppression. Electrospray ionization (ESI) is widely used for polar molecules like Serotonin but is generally more susceptible to ion suppression from non-volatile matrix components than Atmospheric Pressure Chemical Ionization (APCI).[3][4] If you encounter persistent and significant ion suppression with ESI, switching to APCI could be a viable strategy to reduce these effects, provided it is compatible with the analyte's chemical properties.[3][4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common ion suppression issues.
Problem 1: I'm observing a low signal for both Serotonin and this compound.
A low signal for both the analyte and the internal standard strongly indicates significant ion suppression.[1] This suggests that matrix components are co-eluting with your compounds of interest and interfering with their ionization.
Troubleshooting Workflow
Problem 2: The ratio of Serotonin to this compound is inconsistent across my samples.
Inconsistent analyte-to-internal-standard ratios suggest that ion suppression is variable between samples and is not being effectively compensated for by the this compound internal standard.[1] This can result from significant differences in the matrix composition of individual samples or inconsistencies in the sample preparation process.[1]
Recommended Actions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is executed with high precision and consistency for every sample. Automation can help minimize variability.
-
Improve Sample Cleanup: The most effective way to address this is to improve the sample cleanup process to remove more of the interfering matrix components. Switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a much cleaner sample extract.[14][15]
-
Evaluate Matrix Variability: If possible, pool blank matrix from different sources to prepare calibrators and quality controls. This helps to average out the matrix effects from any single source.
Problem 3: My signal is still low after optimizing sample preparation. What else can I adjust?
If extensive sample cleanup doesn't resolve the issue, further optimization of the LC and MS parameters is necessary.
Recommended Actions:
-
Optimize Chromatographic Separation:
-
Adjust Gradient: Create a shallower, longer gradient to improve the separation between Serotonin and the region of ion suppression.[3]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or mixed-mode) to alter the selectivity and retention of both the analyte and interfering components.[2]
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting compounds.[3][4]
-
-
Modify Mobile Phase Composition:
-
Avoid TFA: If using trifluoroacetic acid (TFA), which is a known signal suppressor, switch to formic acid (FA) or a combination of formic acid and ammonium (B1175870) formate (B1220265).[11][16] These are much more compatible with ESI-MS. Volatile buffers like ammonium acetate (B1210297) or ammonium formate often enhance spray stability and ionization efficiency.[17][18]
-
Check Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can cause ion suppression or form adducts.[10]
-
-
Adjust Mass Spectrometer and Ionization Parameters:
-
Optimize Source Parameters: Fine-tune ion source parameters such as nebulizing gas pressure, desolvation temperature, and capillary voltage to maximize the signal for Serotonin.[17][18]
-
Switch Ionization Mode: If using ESI, consider trying APCI, as it is often less susceptible to ion suppression from non-volatile salts and other matrix components.[4]
-
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes the effectiveness of common sample preparation techniques in removing interfering matrix components.
| Sample Preparation Technique | Relative Cost | Complexity | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Overall Recommendation |
| Protein Precipitation (PPT) | Low | Low | Low[19] | Low | Quick screening, but often results in significant matrix effects.[19] |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Medium | High | High | Good for removing salts and phospholipids; optimization can be complex.[14] |
| Solid-Phase Extraction (SPE) | Medium-High | Medium | Very High[20] | High | Highly effective and reproducible for producing clean extracts.[9][21] |
| HybridSPE®-Phospholipid | High | Low-Medium | Very High[20] | Low | Specifically targets phospholipid removal; very effective for plasma/serum. |
Mechanism of Ion Suppression in ESI
In the electrospray ionization (ESI) source, the analyte (Serotonin) and co-eluting matrix components compete for access to the droplet surface and for the available charge, which is necessary for their transfer into the gas phase.
Experimental Protocol: Post-Column Infusion
This protocol allows for the identification of retention time windows where ion suppression occurs.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 16. halocolumns.com [halocolumns.com]
- 17. biotech-spain.com [biotech-spain.com]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 21. longdom.org [longdom.org]
Navigating Serotonin-d4 Analysis: A Technical Support Hub for Researchers
For researchers and scientists in the fast-paced world of drug development and clinical research, accurate quantification of biomarkers is paramount. Serotonin-d4, a deuterated internal standard for serotonin (B10506), plays a crucial role in ensuring the precision of analytical methods. However, achieving optimal recovery of this compound during sample extraction can be a significant challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate and optimize your sample preparation workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor this compound recovery during sample extraction?
A1: Low recovery of this compound is often attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for the stability and solubility of serotonin and its deuterated analog.
-
Inefficient Extraction Method: The choice of extraction technique—be it Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—and the optimization of its parameters significantly impact recovery.
-
Matrix Effects: Components within the biological sample (e.g., plasma, serum, brain tissue) can interfere with the extraction process and the subsequent analysis, leading to ion suppression or enhancement in LC-MS applications.[1]
-
Analyte Degradation: Serotonin and its internal standards can be susceptible to degradation due to factors like temperature, light exposure, and the presence of oxidative enzymes.
-
Improper Storage: Incorrect storage conditions of samples and extracts can lead to the degradation of the analyte and internal standard.
Q2: How does the choice of extraction method influence this compound recovery?
A2: Each extraction method has its advantages and disadvantages that can affect recovery rates.
-
Solid-Phase Extraction (SPE): Generally offers high selectivity and can provide clean extracts, leading to good recovery if the sorbent and elution conditions are carefully optimized. Recovery rates for this compound using SPE have been reported in the range of 55.9% to 81.0%.[2]
-
Liquid-Liquid Extraction (LLE): This technique relies on the partitioning of the analyte between two immiscible liquid phases. Recovery is highly dependent on the choice of organic solvent, pH, and the partition coefficient of the analyte. Recoveries for serotonin-like compounds using LLE can range from approximately 60% to over 90%.
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects. However, for serotonin, recovery rates with PPT have been reported to be quite high, in the range of 87.5% to 104%.[3]
Q3: What role does pH play in the extraction of this compound?
A3: pH is a critical parameter that influences the charge state and stability of this compound. For LLE, adjusting the pH of the aqueous sample can maximize the partitioning of the neutral form of the analyte into the organic solvent.[4] For SPE, the pH of the sample and wash solutions affects the interaction between the analyte and the sorbent material. Serotonin is generally more stable in neutral to slightly acidic conditions.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte lost during sample loading | Improper cartridge conditioning; Sample solvent too strong; Incorrect pH | Ensure proper wetting of the sorbent with an appropriate solvent. Dilute the sample in a weaker solvent. Adjust sample pH to ensure optimal retention. |
| Analyte lost during washing step | Wash solvent is too strong | Use a less polar or weaker wash solvent. Decrease the volume of the wash solvent. |
| Analyte not eluting from the cartridge | Elution solvent is too weak; Insufficient elution volume | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding an acid/base). Increase the volume of the elution solvent. |
| Inconsistent recovery between samples | Cartridge drying out; Overloading the cartridge | Do not let the sorbent bed dry out between steps. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| Poor partitioning into the organic phase | Suboptimal pH; Incorrect organic solvent | Adjust the pH of the aqueous sample to ensure this compound is in its neutral form (typically pH > pKa). Select an organic solvent with appropriate polarity. |
| Emulsion formation | Vigorous shaking; High concentration of proteins or lipids | Use a gentler mixing technique (e.g., slow inversion). Add salt to the aqueous phase to "salt out" the analyte. Centrifuge at a higher speed or for a longer duration. |
| Analyte degradation | Unstable in the chosen solvent or at the working temperature | Use a different organic solvent. Perform the extraction at a lower temperature. |
| Incomplete phase separation | Similar densities of the two phases | Choose an organic solvent with a significantly different density from the aqueous phase. |
Low Recovery in Protein Precipitation (PPT)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte co-precipitates with proteins | Inefficient protein precipitation; Incorrect precipitating agent | Increase the ratio of precipitating solvent to the sample. Test different precipitating agents (e.g., acetonitrile, methanol (B129727), trichloroacetic acid). |
| Significant matrix effects in final extract | Insufficient removal of interfering substances | Combine PPT with a subsequent clean-up step like SPE or LLE. Optimize the chromatographic method to separate the analyte from matrix components. |
| Inconsistent results | Variability in precipitation efficiency | Ensure consistent and thorough vortexing after adding the precipitating agent. Maintain a consistent temperature during precipitation and centrifugation. |
Data Presentation: Comparative Recovery of this compound
The following table summarizes typical recovery rates for this compound using different extraction methods, compiled from various studies. These values can serve as a benchmark for your own experiments.
| Extraction Method | Matrix | Reported Recovery Range (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Feces | 55.9 - 81.0[2] | Sorbent selection and elution optimization are critical. |
| Liquid-Liquid Extraction (LLE) | Plasma/CSF | ~60 - 97 (for serotonin & derivatives) | pH control and solvent choice are paramount. |
| Protein Precipitation (PPT) | Serum | 87.5 - 104 (for serotonin)[3] | Simple and fast, but may require further cleanup. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0). Do not allow the sorbent to dry.
-
Sample Loading:
-
To 500 µL of plasma, add the appropriate amount of this compound internal standard solution.
-
Add 500 µL of 25 mM ammonium acetate buffer (pH 5.0) and vortex.
-
Load the entire sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Serum
This protocol is adapted from methods for catecholamine extraction and should be optimized.
-
Sample Preparation:
-
To 200 µL of serum in a polypropylene (B1209903) tube, add the appropriate amount of this compound internal standard.
-
-
pH Adjustment:
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.5) to the sample and vortex briefly.
-
-
Extraction:
-
Add 1 mL of a mixture of isopropanol (B130326) and ethyl acetate (1:4, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Detailed Protocol for Protein Precipitation (PPT) of this compound from Serum
This is a straightforward protocol for rapid sample preparation.[3]
-
Sample Preparation:
-
To 150 µL of serum, add 50 µL of the this compound internal standard solution.[3]
-
-
Precipitation:
-
Add 200 µL of ice-cold 4% (w/v) 5-sulfosalicylic acid solution.[3]
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for direct injection or further dilution before LC-MS analysis.[3]
-
Mandatory Visualizations
References
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
addressing matrix effects in Serotonin-d4 quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of Serotonin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the biological matrix (e.g., plasma, serum, urine).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[4][5] In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of both serotonin (B10506) and its deuterated internal standard in the mass spectrometer's source, leading to unreliable results.[2]
Q2: Why is a deuterated internal standard (IS) like this compound used?
A2: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it is chemically almost identical to the analyte (Serotonin), it co-elutes chromatographically and is expected to experience the same degree of ionization suppression or enhancement. This allows the deuterated IS to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q3: Can using this compound as an internal standard completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some cases, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix. This can happen if there are slight differences in retention time or if the matrix composition is highly variable between samples. Therefore, thorough method development and validation are still crucial to ensure the robustness of the assay.[2]
Q4: I am observing low signal intensity for both Serotonin and this compound. What is the likely cause?
A4: A low signal for both the analyte and the internal standard is a strong indicator of significant ion suppression.[6] This is typically caused by endogenous or exogenous components in your sample matrix that co-elute with your compounds of interest and interfere with the ionization process in the MS source.[1][6] The most common reason for the presence of these interfering substances is inadequate sample cleanup.[6] Phospholipids from plasma or blood samples are notorious for causing this issue.[7]
Q5: My Serotonin to this compound peak area ratio is inconsistent across different samples. What could be the problem?
A5: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the this compound internal standard.[6] This variability can stem from significant differences in the biological matrix composition between individual samples or inconsistencies in the sample preparation process.[8][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant Ion Suppression or Enhancement
-
Symptom: Low or unexpectedly high signal intensity for both Serotonin and this compound.
-
Primary Cause: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization process.[2] Protein precipitation is often the least effective sample preparation technique, leaving many of these components behind.[9]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup procedure to remove interfering compounds.[1][4][5]
-
Solid-Phase Extraction (SPE): Use SPE to selectively extract the analyte while washing away interfering matrix components. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often the most effective at producing clean extracts.[1][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts but may suffer from lower recovery for polar analytes like serotonin.[1][9]
-
-
Optimize Chromatography: Modify chromatographic conditions to achieve better separation between serotonin and the interfering matrix components.[4][5] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this approach may not be feasible if the analyte concentration is already low.[5][10]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks for Serotonin and/or this compound.
-
Primary Cause: This can be due to column contamination, column degradation, or an inappropriate mobile phase pH for serotonin's chemical properties.[8] Interactions with metal surfaces in standard stainless steel columns can also cause peak tailing and signal loss for certain compounds.[11]
-
Solutions:
-
Column Maintenance: First, try flushing the column with a strong solvent to remove contaminants. If this does not resolve the issue, the column may need to be replaced.[8]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of serotonin for optimal peak shape.[8]
-
Consider Metal-Free Columns: For compounds prone to chelating, using a column with PEEK-coated internal surfaces can prevent interactions with metal ions from the stainless steel hardware, improving peak shape and signal response.[11]
-
Data & Protocols
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of matrix effect and analyte recovery.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect (%)* | Analyte Recovery (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 40 - 70% | 85 - 100% | Fast and simple | Least effective at removing interferences.[9] |
| Liquid-Liquid Extraction (LLE) | 85 - 105% | 60 - 85% | Provides clean extracts.[9] | Can have low recovery for polar analytes.[9] |
| Solid-Phase Extraction (SPE) | 90 - 110% | 80 - 95% | Selectively removes interferences.[1] | More complex and time-consuming. |
| Mixed-Mode SPE | 95 - 105% | 85 - 98% | Produces the cleanest extracts.[9] | Requires more method development. |
*Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking Method)
This protocol, adapted from the method described by Matuszewski et al., is the standard for quantitatively assessing matrix effects.[2][12]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Serotonin and this compound into the final mobile phase solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma from at least six different sources) through the entire sample preparation procedure. Spike Serotonin and this compound into the final, extracted blank matrix at the same concentration as Set A.[2]
-
Set C (Pre-Extraction Spike): Spike Serotonin and this compound into the blank biological matrix before the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[2]
-
IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the internal standard (this compound). This value should be close to 1.
-
Recovery: Calculated as the ratio of the peak area of the analyte in Set C to the peak area in Set B.
-
Protocol 2: General Sample Preparation Methodologies
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1-2 minutes to ensure full protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous sample to ensure the analyte is in an uncharged state.[7]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample at a ratio of approximately 5:1 (solvent:sample).[7]
-
Vortex for 5-10 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (containing the analyte) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in the mobile phase.[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[6]
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with a series of solvents to remove interfering components. A typical wash sequence might be 1 mL of deionized water followed by 1 mL of methanol.[6]
-
Elute: Elute serotonin with a small volume of an appropriate elution solvent (e.g., a mixture containing an organic solvent and a modifier like ammonium (B1175870) hydroxide).
-
Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.[6]
-
Visualizations
Logical & Signaling Pathway Diagrams
Caption: A flowchart for systematically troubleshooting common issues in this compound quantification.
Caption: Competition for charge and surface access between analyte and matrix in an ESI droplet.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Settings for Serotonin-d4
Welcome to the technical support center for the analysis of Serotonin-d4 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical parent and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: For this compound (5-Hydroxytryptamine-d4), the protonated molecule [M+H]⁺ is observed as the parent ion. Upon collision-induced dissociation (CID), characteristic product ions are generated. The most common multiple reaction monitoring (MRM) transition is from the parent ion at m/z 181.2 to a primary product ion at m/z 164.1.[1] Additional qualifying transitions can be monitored for increased specificity.
Q2: I am observing a weak signal for this compound. What are the potential causes and solutions?
A2: A weak signal can be attributed to several factors:
-
Suboptimal Ionization: Ensure the electrospray ionization source is clean and operating correctly. The spray should be stable and consistent.
-
Incorrect Mass Spectrometer Settings: Verify that the parent and product ion m/z values, as well as the collision energy, are correctly set for this compound.
-
Sample Degradation: Serotonin (B10506) and its deuterated analog can be sensitive to light and oxidation. Prepare fresh solutions and consider adding an antioxidant like ascorbic acid to your standards and samples.[2]
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine, tissue homogenate) can suppress the ionization of this compound. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, is crucial to minimize these effects.[1]
-
Poor Chromatographic Peak Shape: If the peak is broad or tailing, this will reduce the signal intensity at the apex. Optimize your liquid chromatography method, including the mobile phase composition and gradient.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them:
-
Effective Sample Preparation: Utilize a robust sample cleanup technique. For biological matrices, solid-phase extraction (SPE) with a weak cation exchange mechanism has been shown to be effective.[2]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A well-optimized LC method is essential.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for the quantification of endogenous serotonin. Its use helps to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1]
Q4: What are some common troubleshooting steps if I see no peak for this compound?
A4: If you are not observing any signal for this compound, follow this troubleshooting workflow:
Troubleshooting Guides
Issue 1: High Background Noise or Contamination
-
Symptom: The baseline in your chromatogram is noisy, or you observe interfering peaks at or near the retention time of this compound.
-
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
-
Carryover from Previous Injections: Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between samples.
-
Dirty Ion Source: Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.
-
Issue 2: Inconsistent Retention Times
-
Symptom: The retention time of this compound shifts between injections.
-
Possible Causes & Solutions:
-
Unstable LC Pump Performance: Check for pressure fluctuations in your LC system. Degas the mobile phases to prevent bubble formation.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Changes in Mobile Phase Composition: Prepare mobile phases accurately and consistently. Evaporation of the organic component can alter the composition over time.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometer settings for the analysis of this compound. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Serotonin (Analyte) | This compound (Internal Standard) | Reference |
| Parent Ion (Q1) [M+H]⁺ (m/z) | 177.2 | 181.2 | [1] |
| Product Ion (Q3) (m/z) | 160.1 | 164.1 | [1] |
| Additional Product Ions (m/z) | 132, 115 | 136, 119 | [2] |
| Declustering Potential (V) | 35 | 35 | [1] |
| Collision Energy (V) | 15 | 15 | [1] |
Experimental Protocols
Sample Preparation (from Plasma)
This protocol outlines a general procedure for the extraction of serotonin from plasma using protein precipitation.
Methodology:
-
To a 100 µL aliquot of plasma, add the internal standard, this compound.
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent such as acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase of your LC method.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Method
A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for separating the polar molecule serotonin.
-
Column: A HILIC column (e.g., Waters Acquity BEH HILIC, 1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dwell Time: A dwell time of approximately 50 ms per transition is a good starting point.[2]
-
Gas Settings: Optimize nebulizer, heater, and curtain gas pressures/temperatures according to your specific instrument for a stable spray.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 5. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Serotonin-d4 Analysis
Welcome to the technical support center for troubleshooting issues related to the chromatographic analysis of Serotonin-d4. This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common challenges, particularly poor peak shape, encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems with your this compound analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing polar, basic compounds like this compound.[1][2][3] This is often due to secondary interactions with the stationary phase or other active sites within your HPLC system.[2][4]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the amine functional group of this compound, causing peak tailing.[2][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can protonate the silanol groups, minimizing these secondary interactions.[2][5] Formic acid (0.1%) is a common and effective mobile phase additive for this purpose and is compatible with mass spectrometry.[5][6]
-
Solution 2: Use an End-Capped Column: Employ a base-deactivated or end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[5]
-
-
Metal Contamination: Trace metal contaminants in the sample, mobile phase, or from stainless steel components of the HPLC system (like frits and tubing) can chelate with this compound, leading to peak tailing.[4][7]
-
Solution: Use a Chelating Agent: Adding a weak chelating agent, such as EDTA, to the mobile phase can help to mask these metal interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape, including tailing.[3][8][9]
Q2: My this compound peak is broad and lacks sharpness. What should I do?
Broad peaks can significantly impact sensitivity and resolution.[8] The causes can range from issues with the mobile phase to problems within the HPLC system itself.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: An incorrect mobile phase composition can lead to poor peak shape.[1]
-
Solution: Optimize Organic Solvent Percentage: If the elution strength of the mobile phase is too weak, it can cause the peak to broaden. Try increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve a sharper peak.[10]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[10][11]
-
Solution: Minimize Tubing and Use Proper Fittings: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) and ensure all fittings are secure with zero dead volume.[10]
-
-
Slow Detector Acquisition Rate: If the detector's data acquisition rate is too slow relative to the peak width, it can result in a broadened peak.[11][12]
-
Solution: Optimize Detector Settings: Increase the data acquisition rate (Hz) to ensure a sufficient number of data points are collected across the peak.
-
Q3: I'm observing peak fronting for this compound. What is the likely cause?
Peak fronting, where the front of the peak is less steep than the back, is often a sign of specific issues like sample overload or column degradation.[1]
Potential Causes & Solutions:
-
Sample Overload: This is a primary cause of peak fronting.[10]
-
Solution: Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and reinject. If the peak shape improves, sample overload was the issue. Adjust your sample concentration accordingly.[10]
-
-
Collapsed Column Bed: A void or channel in the column's packed bed can lead to peak fronting.[3][10]
-
Solution: Replace the Column: If you suspect a collapsed column bed, the most effective solution is to replace the analytical column.[10] You can first try removing any guard column to see if that resolves the issue.
-
Q4: My this compound peak is split or doubled. What could be wrong?
Split peaks can arise from disruptions in the sample path as it enters or travels through the column.[13]
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to be unevenly distributed.[14]
-
Solution: Back-flush the Column: Disconnect the column and flush it in the reverse direction with a suitable solvent. If this doesn't work, the frit may need to be replaced, or the entire column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[15]
-
Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Data Summary Tables
Table 1: Mobile Phase pH and Peak Shape
| Mobile Phase pH | Expected Interaction with Silanol Groups | Likely Peak Shape for this compound | Recommendation |
| > 7 | Ionized silanols strongly interact with protonated amines. | Significant Tailing | Not Recommended |
| 4 - 7 | Partial ionization of silanols. | Moderate Tailing | Sub-optimal |
| 2.5 - 3.5 | Silanol groups are protonated and less interactive. | Symmetrical/Good | Recommended |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Symptom | Primary Cause | Recommended Action 1 | Recommended Action 2 |
| Peak Tailing | Secondary silanol interactions. | Lower mobile phase pH to ~3 using 0.1% formic acid.[5] | Use a base-deactivated/end-capped column.[5] |
| Metal Chelation. | Add a chelating agent (e.g., EDTA) to the mobile phase. | Use PEEK tubing and fittings where possible. | |
| Peak Broadening | Extra-column volume. | Use shorter, narrower ID tubing.[10] | Ensure zero dead-volume connections.[10] |
| Low mobile phase elution strength. | Increase the percentage of organic solvent in the mobile phase.[10] | Optimize the gradient slope if applicable. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce injection volume.[10] | Use a column with a higher loading capacity.[8] |
| Collapsed column bed. | Replace the guard column. | Replace the analytical column.[10] | |
| Split Peaks | Partially blocked column frit. | Back-flush the column.[14] | Install an in-line filter before the column.[14] |
| Sample solvent incompatibility. | Dissolve the sample in the initial mobile phase. | Ensure the sample solvent is weaker than the mobile phase. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
-
Prepare Aqueous Mobile Phase A:
-
To 1 L of HPLC-grade water, add 1.0 mL of formic acid (final concentration 0.1%).
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Prepare Organic Mobile Phase B:
-
Use HPLC-grade acetonitrile or methanol.
-
-
Set Initial Chromatographic Conditions:
-
Begin with a gradient appropriate for serotonin (B10506) analysis (e.g., 5-10% B).
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
-
Analyze this compound Standard:
-
Inject the standard and observe the peak shape. The expected outcome is a significant reduction in peak tailing compared to analysis at a neutral pH.
-
Protocol 2: Diagnosing Sample Overload (Peak Fronting/Tailing)
-
Prepare a Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Create a Dilution Series:
-
Prepare a series of dilutions from the stock solution, for example, 1:2, 1:5, 1:10, and 1:20.
-
-
Inject and Analyze:
-
Inject a constant volume of each dilution, starting with the most concentrated.
-
Monitor the peak shape for each injection.
-
-
Evaluate Results:
-
If peak fronting or tailing diminishes and the peak becomes more symmetrical with increasing dilution, the issue is confirmed to be sample overload.[10] Determine the highest concentration that provides a symmetrical peak and adjust your sample preparation accordingly.
-
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in this compound analysis.
Caption: Key chemical interactions that can lead to peak tailing for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. halocolumns.com [halocolumns.com]
minimizing background noise in Serotonin-d4 analysis
Welcome to the Technical Support Center for Serotonin-d4 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis of this compound. Our goal is to help you minimize background noise and ensure accurate, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my analysis?
A1: this compound is a stable isotope-labeled internal standard (IS). It is used to improve the accuracy and precision of the quantification of endogenous serotonin (B10506).[1][2] Because this compound is chemically identical to serotonin but has a different mass, it co-elutes with the analyte and experiences similar matrix effects, such as ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the IS, these variations can be corrected, leading to more reliable quantitative results, especially in complex biological matrices like plasma, urine, or feces.[1][4]
Q2: What are the most common sources of background noise in this compound analysis?
A2: High background noise can originate from several sources, including:
-
Contaminated Solvents and Reagents: Using non-LC-MS grade solvents or reagents can introduce impurities that contribute to a high baseline.[5]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound, leading to ion suppression or enhancement and a noisy baseline.[3][5]
-
Instrument Contamination: Buildup of residues from previous samples in the LC system, ion source, or mass spectrometer can leach out during analysis, causing elevated background.[5]
-
Improper Sample Preparation: Incomplete removal of matrix components during sample cleanup is a major contributor to background noise.[3]
-
Formation of Adducts: The formation of adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) can create additional peaks and raise the background.[6][7]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components. Adjusting the mobile phase composition and gradient can help.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, using this compound as an internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[8]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same matrix as your samples can help to account for matrix-induced changes in ionization efficiency.[3]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[9]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
High Background Noise
Q: I am observing a consistently high baseline in my chromatograms. What should I check first?
A: A high baseline is often due to contamination. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high background noise.
-
Check Solvents and Reagents: Ensure all solvents and mobile phase additives are LC-MS grade and freshly prepared. Contaminants in solvents are a common cause of high background.[5]
-
System Contamination: Flush the entire LC system, including the column, with a strong solvent like isopropanol. If the noise persists, clean the ion source of the mass spectrometer as residues can accumulate over time.[5]
-
Sample Preparation: Re-evaluate your sample preparation protocol. Ensure that your SPE or LLE method is effectively removing matrix interferences. Run a blank sample (matrix without analyte or IS) to see if the background is originating from the sample matrix itself.
Poor Signal/Low Sensitivity
Q: My this compound signal is very low or non-existent. What are the potential causes and how can I improve it?
A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
Caption: Troubleshooting workflow for low this compound signal.
-
Sample Preparation:
-
Extraction Recovery: Your analyte may be lost during sample preparation. Evaluate the recovery of your SPE or LLE method. For SPE, recovery rates for serotonin have been reported to be between 55.9% and 81.0%.[1][2]
-
Sample Degradation: Serotonin is susceptible to oxidation. Ensure samples are handled properly and stored at low temperatures. Adding an antioxidant like ascorbic acid to your solutions can help prevent degradation.[4]
-
-
LC Conditions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of serotonin. Acidic mobile phases, often containing formic acid, are commonly used to promote protonation in positive ion mode ESI.[10]
-
Column Performance: A poorly performing or clogged column can lead to peak broadening and reduced signal intensity.
-
-
MS Parameters:
-
Ion Source Optimization: The settings of the electrospray ionization (ESI) source, such as spray voltage, gas flows, and temperatures, should be optimized for this compound to ensure efficient ionization.
-
MRM Transitions: Verify that you are using the correct precursor and product ions for this compound and that the collision energy is optimized for maximum fragmentation.
-
Data Presentation
Table 1: Method Validation Parameters for Serotonin Analysis using this compound as Internal Standard
| Parameter | Matrix | Linearity Range | Correlation Coefficient (r) | LLOQ | Reference |
| Linearity | Feces | 0.005 - 5 µM | 0.999 | 0.005 µM | [1][2] |
| Linearity | Plasma | 3.49 - 4900 nmol/L | > 0.99 | 0.9 nmol/L | [4] |
| Linearity | Urine | 30 - 7300 nmol/L | > 0.99 | 30 nmol/L | [4] |
| Linearity | Lamb Plasma | 1.0 - 1000 ng/mL | - | 1.0 ng/mL | [11] |
Table 2: Recovery Rates of this compound using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Feces | Cation Exchange | 55.9 - 81.0 | [1][2] |
| Urine | Mixed-Mode Cation Exchange | ~80 | [12] |
| Brain Tissue | Oasis HLB and PGC | Good extraction yields | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serotonin from Fecal Samples
This protocol is adapted from a published method for the analysis of serotonin in human feces.[1][2]
-
Sample Preparation:
-
Homogenize a known amount of fecal sample.
-
Add an extraction solution containing this compound as the internal standard.
-
Vortex and centrifuge the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a cation exchange SPE cartridge with methanol (B129727) followed by equilibration buffer.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a wash buffer to remove interfering substances.
-
-
Elution:
-
Elute serotonin and this compound from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
The following are typical parameters for the LC-MS/MS analysis of this compound. Optimization is recommended for your specific instrument and application.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Serotonin: m/z 177 -> 160
-
This compound: m/z 181 -> 164 (Note: These are common transitions, but should be optimized for your instrument.)
-
-
Source Parameters: Optimize spray voltage, nebulizer gas, drying gas flow, and temperature for maximum signal intensity.
-
References
- 1. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ijrpr.com [ijrpr.com]
- 11. A validated assay to quantitate serotonin in lamb plasma using ultrahigh-performance liquid chromatography-tandem mass spectrometry: applications with LC/MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 14. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Technical Support Center: Ensuring Long-Term Stability of Serotonin-d4 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Serotonin-d4 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: Proper storage is crucial for maintaining the integrity of your this compound. For the solid, crystalline form, storage at -20°C is recommended for long-term stability, with some suppliers indicating stability for ≥ 4 years under these conditions.[1][2] Once dissolved, the stability of this compound solutions is dependent on the solvent and storage temperature.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in several organic solvents and aqueous solutions.[2] Commonly used solvents include:
-
DMSO: Soluble at approximately 10 mg/mL.[2]
-
Ethanol (B145695): Soluble at approximately 1.2 mg/mL.[2]
-
Methanol: Slightly soluble.[1]
-
Water: Slightly soluble.[1]
-
PBS (pH 7.2): Soluble at approximately 5 mg/mL.[2]
When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[2]
Q3: How long can I store this compound stock solutions?
A3: The storage duration for this compound stock solutions varies by temperature and solvent. General guidelines suggest:
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Aqueous solutions are particularly unstable, and it is not recommended to store them for more than one day.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for serotonin (B10506), and likely for this compound, is oxidation. The indole (B1671886) ring of the serotonin molecule is susceptible to oxidation, which can be catalyzed by light, high temperatures, and the presence of oxygen. The principal enzyme involved in the in vivo degradation of serotonin is monoamine oxidase (MAO), which catalyzes oxidative deamination.
Q5: Are there any additives that can enhance the stability of this compound solutions?
A5: Yes, the use of antioxidants can significantly improve the stability of serotonin solutions, particularly in aqueous media. The addition of L-cysteine and ascorbic acid has been shown to be effective in protecting serotonin from degradation.[5] Some commercially available this compound solutions are supplied in ethanol with 0.1% butylated hydroxytoluene (BHT) as a preservative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor analytical results (e.g., in LC-MS) | Degradation of this compound standard. | - Prepare fresh working solutions from a recently prepared stock. - Verify the storage conditions and age of the stock solution. - Assess the purity of the stock solution using LC-MS. |
| Improper sample preparation. | - Ensure accurate pipetting and dilution. - Use a stable isotope-labeled internal standard like this compound for quantification to account for matrix effects.[6] | |
| Visible changes in the solution (e.g., color change, precipitation) | Oxidation or degradation of this compound. | - Discard the solution. - Prepare a fresh solution using high-purity solvents and consider adding an antioxidant. - Protect the solution from light by using amber vials. |
| Solvent evaporation. | - Ensure vials are properly sealed. - Store at the recommended low temperatures. | |
| Low signal intensity in mass spectrometry | Low concentration of this compound. | - Check the initial concentration of the stock solution. - Prepare a new, more concentrated stock solution if necessary. |
| Ion suppression from matrix components. | - Optimize the sample preparation method to remove interfering substances. - Use a column-switching LC-MS/MS method to minimize matrix effects.[6] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound Solutions
| Storage Temperature | Recommended Duration | Solvent Considerations |
| -80°C | Up to 6 months[3][4] | Preferred for long-term storage of stock solutions in organic solvents like DMSO or ethanol. |
| -20°C | Up to 1 month[3][4] | Suitable for short-term storage of stock solutions. |
| +4°C | Not recommended for solutions | Solid form may be stored at +4°C for short periods. |
| Room Temperature | Not recommended for solutions | Solid form may be shipped at room temperature.[1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | [2] |
| Dimethyl formamide | 16 mg/mL | [2] |
| Ethanol | 1.2 mg/mL | [2] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
| Water | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL in DMSO)
-
Materials: this compound hydrochloride solid, high-purity DMSO, amber glass vials, precision balance, inert gas (e.g., argon or nitrogen).
-
Procedure: a. Allow the this compound hydrochloride solid to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of this compound hydrochloride. c. In a fume hood, dissolve the solid in the appropriate volume of DMSO to achieve a 1 mg/mL concentration. d. Purge the vial with an inert gas for 1-2 minutes to displace oxygen. e. Securely cap the vial. f. Create single-use aliquots in smaller amber vials, purging each with inert gas before sealing. g. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Stability Testing of this compound Solutions by LC-MS/MS
-
Objective: To determine the concentration of this compound in a solution over time under specific storage conditions.
-
Materials: this compound solution, LC-MS/MS system, appropriate column (e.g., C18), mobile phase (e.g., acetonitrile (B52724) and water with formic acid).
-
Procedure: a. Prepare a fresh calibration curve of this compound at known concentrations. b. At time zero, analyze an aliquot of the test solution to determine the initial concentration. c. Store the remaining solution under the desired conditions (e.g., -20°C, protected from light). d. At specified time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot and analyze it by LC-MS/MS. e. Compare the measured concentrations at each time point to the initial concentration to determine the degradation rate.
Visualizations
Figure 1. Recommended workflow for the preparation and use of this compound solutions.
Figure 2. Simplified degradation pathway of this compound, primarily through oxidation.
Figure 3. A logical troubleshooting workflow for experiments involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing isotopic exchange of deuterium in Serotonin-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of Serotonin-d4 to prevent the isotopic exchange of deuterium (B1214612). Adherence to these guidelines is critical for maintaining the isotopic purity of the standard and ensuring accurate and reproducible experimental results.
Troubleshooting Guide
This section addresses common issues that may lead to the loss of deuterium from this compound, providing solutions to mitigate these challenges.
Issue 1: Gradual decrease in the mass-to-charge ratio (m/z) of this compound over a series of injections.
-
Question: I am observing a shift in the m/z value of my this compound internal standard during my LC-MS analysis, suggesting a loss of deuterium. What is the likely cause and how can I prevent it?
-
Answer: This phenomenon, known as isotopic back-exchange, occurs when deuterium atoms are replaced by protons from the surrounding environment. The primary drivers for this exchange are the solvent composition, pH, and temperature. Protic solvents, such as water and methanol, and conditions that are either acidic or basic can facilitate this exchange.[1][2]
Solutions:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile) for reconstituting and diluting this compound. If aqueous solutions are necessary, prepare them fresh and use them immediately.
-
pH Control: The rate of deuterium exchange is pH-dependent. For many deuterated compounds, the minimum rate of exchange occurs in a slightly acidic environment, around pH 2.5-3.[3] Strongly acidic or basic conditions should be avoided.
-
Temperature Management: Keep all solutions containing this compound, including stock solutions, working solutions, and samples in the autosampler, cooled to a low temperature (e.g., 4°C) to significantly slow down the rate of exchange.[2]
-
Issue 2: Inaccurate or inconsistent quantitative results when using this compound as an internal standard.
-
Question: My calibration curves are non-linear, or my QC samples are failing, suggesting a problem with my this compound internal standard. What could be the cause?
-
Answer: Inaccurate quantification can arise from several factors related to the internal standard. These include the loss of isotopic purity due to back-exchange, the presence of unlabeled serotonin (B10506) as an impurity in the standard, or differential behavior of the analyte and the standard during sample preparation and analysis.
Solutions:
-
Verify Isotopic Purity: Before preparing your stock solutions, it is advisable to verify the isotopic purity of the this compound as provided by the manufacturer's certificate of analysis.
-
Optimize Sample Preparation: Ensure that the sample preparation workflow is consistent and minimizes the exposure of this compound to harsh conditions (e.g., high temperatures, extreme pH) that could induce deuterium exchange.
-
Assess Stability in Matrix: Perform experiments to assess the stability of this compound in the biological matrix you are working with (e.g., plasma, urine). This can be done by incubating the internal standard in the matrix for a duration equivalent to your sample preparation and analysis time and then analyzing for any increase in the unlabeled serotonin signal.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[5] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months[6] | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen).[6] |
| Stock Solution | -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen).[6] |
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent is critical for preventing isotopic exchange.
| Solvent Type | Examples | Recommendation | Rationale |
| Aprotic | Acetonitrile (B52724), DMSO | Highly Recommended | These solvents lack exchangeable protons and will not contribute to deuterium loss. |
| Protic (Organic) | Methanol, Ethanol | Use with Caution | While commonly used in LC-MS, these solvents contain exchangeable protons. Prepare fresh solutions and keep them cold. |
| Aqueous | Water, Buffers | Not Recommended for Long-Term Storage | Water is a primary source of protons for back-exchange. If aqueous solutions are required for your experiment, prepare them immediately before use and maintain low temperatures. |
Q3: How does pH affect the stability of the deuterium labels on this compound?
A3: The stability of the deuterium labels on this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The general principle for minimizing deuterium exchange is to work at a pH where the rate of exchange is at its minimum, which is typically in the weakly acidic range of pH 2.5-3.[3] However, it is important to note that serotonin itself can be unstable in strongly acidic conditions.[6] Therefore, a careful balance must be struck. For LC-MS applications, mobile phases containing 0.1% formic acid are commonly used and are generally considered a good compromise for maintaining both the chemical and isotopic stability of serotonin and its deuterated analogs during the analysis.
Q4: Can I use this compound that has been stored improperly?
A4: It is not recommended. Improper storage can lead to both chemical degradation and isotopic exchange. Using a compromised standard will result in inaccurate and unreliable data. Always adhere to the recommended storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound while minimizing the risk of isotopic exchange.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Reconstitution of Stock Solution (1 mg/mL):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate volume of high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to achieve a 1 mg/mL concentration.
-
Vortex gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in amber glass vials.
-
Seal the vials tightly and store them at -80°C for up to 6 months or -20°C for up to 1 month.[6]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (preferably the initial mobile phase of your LC method) to achieve the desired concentration for your calibration standards and quality controls.
-
Keep the working solutions on ice or in a cooled autosampler (e.g., 4°C) throughout the experiment.
-
Protocol 2: Assessment of this compound Stability in an Analytical Run
This protocol provides a framework for evaluating the isotopic stability of this compound under your specific experimental conditions.
-
Prepare a Stability Test Sample: Spike a known concentration of this compound into a blank matrix (the same matrix as your study samples, e.g., plasma, urine).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject the sample into the LC-MS system and acquire the data.
-
Leave the remaining sample in the autosampler under the same conditions as your analytical run (e.g., 4°C).
-
Re-inject the same sample at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
For each time point, monitor the mass transition for this compound and the corresponding mass transition for unlabeled serotonin.
-
An increase in the signal for unlabeled serotonin over time, with a concurrent decrease in the this compound signal, would indicate isotopic exchange.
-
Calculate the percentage of deuterium loss at each time point to determine the stability of this compound under your analytical conditions.
-
Visualizations
Caption: Factors influencing and preventing deuterium exchange in this compound.
Caption: Recommended workflow for handling this compound to prevent isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Serotonin-d4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serotonin-d4. Our aim is to help you manage and prevent contamination to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of serotonin (B10506), a key neurotransmitter.[1][2] In research, it is primarily used as an internal standard for the quantification of endogenous serotonin in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its chemical and physical properties are very similar to natural serotonin, allowing it to mimic the behavior of the analyte during sample preparation and analysis, which helps to correct for variability in the analytical process.[4]
Q2: What are the ideal storage and handling conditions for this compound?
Proper storage is crucial to maintain the isotopic and chemical purity of this compound.[5] Most deuterated compounds, including this compound, should be stored in cool, dry conditions, protected from light and moisture.[5] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[6] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[5][6]
Q3: How can I verify the isotopic and chemical purity of my this compound standard?
The purity of deuterated standards should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment by analyzing the distribution of isotopologues.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium (B1214612) labels and assess isotopic purity.[6][7] High-performance liquid chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity.[6]
Q4: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from water or protic solvents.[5] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[5] To prevent H-D exchange, avoid dissolving or storing standards in acidic or basic solutions unless specified, and handle all materials in a dry, inert atmosphere.[5]
Troubleshooting Guides
Issue 1: Inaccurate or biased quantification results.
| Potential Cause | Troubleshooting Steps |
| Incorrect assessment of the deuterated standard's purity. | 1. Verify the isotopic and chemical purity of the standard using HRMS or NMR.[4][6][7] |
| Presence of unlabeled analyte in the deuterated standard stock. | 1. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[4] |
| Degradation of the standard during storage. | 1. Check storage conditions and prepare a fresh stock solution.[4] 2. Refer to the manufacturer's stability data. |
| Hydrogen-Deuterium (H-D) exchange. | 1. Ensure the deuterated standard is labeled at stable positions.[4] 2. Avoid acidic or basic conditions if the label is labile.[4][5] 3. Handle standards in a dry atmosphere and use dried glassware.[5] |
Issue 2: Poor or no signal for the internal standard (this compound).
| Potential Cause | Troubleshooting Steps |
| Incorrect concentration of the internal standard. | 1. Verify the concentration of your working solution.[4] |
| Inefficient ionization of the standard. | 1. Optimize ionization source parameters for the standard.[4] |
| Instrument not properly tuned or calibrated. | 1. Perform instrument tuning and calibration.[4] |
| Degradation of the standard. | 1. Check storage conditions and prepare a fresh stock solution.[4] |
Issue 3: Unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Contamination from solvents or glassware. | 1. Use high-purity, LC-MS grade solvents.[9] 2. Use clean glassware and rinse with the solvent to be used. |
| Matrix effects from the biological sample. | 1. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering components.[1][4] 2. Adjust chromatographic conditions to separate the analyte from matrix interferences.[1] |
| Presence of adduct ions. | 1. Identify common adducts (e.g., [M+Na]+, [M+K]+) by their mass difference from the protonated molecule.[10] 2. Optimize mobile phase composition and source conditions to minimize adduct formation. |
| Carryover from previous injections. | 1. Implement a robust wash protocol for the autosampler.[11] 2. Inject blank samples between experimental samples to check for carryover. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration |
| Solid/Lyophilized | -20°C or colder | In a desiccator, protected from light and moisture.[6] | ≥ 4 years[3] |
| Stock Solution | -80°C | Stored under nitrogen.[1] | 6 months[1] |
| Stock Solution | -20°C | Stored under nitrogen.[1] | 1 month[1] |
| Working Solution | 2-8°C or -20°C | In a well-sealed vial, protected from light.[6] | Varies, check for stability. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Column | C18 or HILIC |
| Mobile Phase | Acetonitrile (B52724)/water with formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | Monitor for the specific precursor to product ion transition for this compound. |
Note: These are general parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines the general steps for the quantification of this compound, often used as an internal standard for measuring endogenous serotonin.
1. Materials and Reagents:
-
This compound standard
-
Human plasma (collected in EDTA tubes)[9]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)[5]
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: Add a known concentration of this compound working solution to each plasma sample, vortex to mix.
-
Protein Precipitation: Add three volumes of ice-cold methanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase starting condition.
3. LC-MS/MS Analysis:
-
Equilibrate the System: Equilibrate the LC column with the initial mobile phase conditions.
-
Injection: Inject the reconstituted sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for both serotonin and this compound.
4. Data Analysis:
-
Integration: Integrate the peak areas for both serotonin and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Serotonin/Serotonin-d4) against the concentration of the serotonin standards.
-
Quantification: Determine the concentration of serotonin in the unknown samples by using the regression equation from the calibration curve.
Mandatory Visualizations
Caption: Workflow for quantifying endogenous serotonin using this compound.
Caption: Decision tree for troubleshooting unexpected peaks.
Caption: Pathway of H-D exchange leading to isotopic contamination.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 4. eijppr.com [eijppr.com]
- 5. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. support.waters.com [support.waters.com]
- 8. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of delayed laboratory processing on platelet serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Chromatographic Separation of Serotonin and Serotonin-d4
Welcome to the technical support center for the chromatographic separation of serotonin (B10506) and its deuterated internal standard, Serotonin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of serotonin and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for Both Analytes | Secondary Silanol (B1196071) Interactions: Serotonin, being a basic compound, can interact with ionized silanol groups on the silica (B1680970) surface of the column, leading to peak tailing.[1][2] | - Optimize Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[3] - Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer acidic silanol sites, minimizing tailing.[3] - Employ an End-Capped Column: End-capping masks the residual silanol groups, improving peak shape. - Add a Competing Base: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can saturate the active sites.[2] |
| Column Overload: Injecting too much sample can lead to peak distortion.[1][4] | - Reduce Injection Volume: Start with a smaller injection volume and incrementally increase it to find the optimal amount.[4] - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.[1] | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause poor peak shape.[1][5] | - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Implement Sample Clean-up: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances.[1] - Flush or Replace the Column: If contamination is suspected, flush the column. If the problem persists, the column may need to be replaced.[5] | |
| Poor Resolution Between Serotonin and this compound | Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in lipophilicity.[6][7] | - Adjust Mobile Phase Composition: Modify the organic modifier-to-aqueous ratio to optimize selectivity.[8] - Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.[4][9] - Decrease Column Temperature: Lowering the temperature can sometimes enhance separation.[9] - Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing particle size enhances column efficiency and, consequently, resolution.[8][9] |
| Inadequate Method Selectivity: The chosen column and mobile phase may not be optimal for separating these two closely related compounds. | - Screen Different Stationary Phases: Test columns with different selectivities (e.g., C8, Phenyl-Hexyl) to find one that provides better separation. - Modify Mobile Phase Additives: Experiment with different additives (e.g., formic acid, ammonium (B1175870) formate) and their concentrations to alter selectivity.[10] | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffer pH, can lead to shifts in retention time.[8] | - Ensure Accurate and Consistent Mobile Phase Preparation: Use a calibrated pH meter and precise measurements for all components. |
| Column Temperature Fluctuation: Variations in column temperature can affect retention times.[4] | - Use a Column Oven: A thermostatically controlled column compartment will ensure a stable temperature.[4] | |
| Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. | - Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection.[11] | |
| Variable Internal Standard (this compound) Response | Differential Matrix Effects: The analyte and internal standard may experience different levels of ion suppression or enhancement from the sample matrix, even if they co-elute.[6][12] | - Improve Sample Clean-up: More rigorous sample preparation can minimize matrix effects.[7] - Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the samples being analyzed. |
| Isotopic Exchange: The deuterium (B1214612) atoms on this compound may exchange with protons from the solvent or matrix, especially at certain pH values or if the label is on a labile position (-OH, -NH).[6][12] | - Check Label Position: Be aware of the position of the deuterium labels. Labels on the ethylamine (B1201723) side chain are generally stable. - Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage if isotopic exchange is a concern.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting slightly before my serotonin peak?
A1: This is a known phenomenon called the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds can be slightly less retained than their non-deuterated analogs, leading to a slightly shorter retention time.[6][7] This is generally not a problem as long as the peaks are well-defined and the integration is consistent. However, if this partial separation leads to differential matrix effects, optimizing the chromatography to achieve co-elution is recommended.[6][7]
Q2: I am observing significant peak tailing for serotonin. What is the most likely cause?
A2: The most common cause of peak tailing for a basic compound like serotonin is interaction with acidic silanol groups on the surface of the silica-based column packing.[1][2] To mitigate this, you can lower the mobile phase pH, use a column with high-purity silica, or a column with end-capping.[3]
Q3: Can I use a different deuterated internal standard for serotonin analysis?
A3: Yes, other deuterated forms of serotonin can be used. This compound is a common choice. It is important to use a high-purity internal standard with stable isotope labels to ensure accurate quantification.[13]
Q4: What are the typical mass transitions for serotonin and this compound in LC-MS/MS analysis?
A4: Typical multiple reaction monitoring (MRM) transitions for serotonin are m/z 177 -> 160 or m/z 160 -> 115. For this compound, the transition is typically m/z 181 -> 164 or m/z 164.1 -> 118.9.[14] However, these can vary depending on the instrument and source conditions, so it is crucial to optimize these parameters for your specific method.
Experimental Protocols
Below are example experimental protocols for the LC-MS/MS analysis of serotonin and this compound. These should be considered as starting points and may require optimization for your specific application and instrumentation.
Sample Preparation (from Human Feces)
-
Homogenize a fecal sample in a suitable buffer.
-
Add this compound as the internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up.[15]
-
Evaporate the eluate and reconstitute in the initial mobile phase.[15]
LC-MS/MS Method 1
-
Column: Zorbax SB C18 (3.0 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.3% heptafluorobutyric acid and 0.5% formic acid in water
-
Mobile Phase B: 0.3% heptafluorobutyric acid and 0.5% formic acid in acetonitrile
-
Gradient: A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS Detection: ESI+
-
MRM Transitions:
-
Serotonin: To be optimized by user
-
This compound: To be optimized by user
-
LC-MS/MS Method 2
-
Column: Onyx Monolithic C18
-
Prefilter Column: SecurityGuard SCX cation exchange
-
Mobile Phase: Isocratic elution followed by a methanolic gradient.
-
Flow Rate: To be optimized by user
-
Injection Volume: 10 µL
-
MS Detection: ESI+
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published methods. Note that these values can vary significantly based on the specific chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Serotonin Retention Time (min) | 2.79[14] | ~3.8[16] |
| This compound Retention Time (min) | 2.79[14] | Not specified, but expected to be similar to serotonin |
| Serotonin MRM Transition (m/z) | 160 > 114.9[14] | Not specified |
| This compound MRM Transition (m/z) | 164.1 > 118.9[14] | Not specified |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L[14] | 31.25 ng/mL[16] |
| Linearity (r²) | 0.999[14] | 0.9961[16] |
Visualizations
Caption: A typical experimental workflow for the analysis of serotonin using an internal standard.
Caption: A troubleshooting decision tree for common peak shape problems in HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. HPLC Peak Shape | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Measurement of serotonin in platelet depleted plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Serotonin-d4 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Serotonin-d4 in various biological matrices. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices? A1: The main factors affecting the stability of this compound in matrices like plasma, serum, and urine are enzymatic degradation, temperature fluctuations, pH instability, and repeated freeze-thaw cycles.[1][2] Although the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism, it does not prevent degradation entirely.[1] Serotonin (B10506) can be metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA).[3][4]
Q2: What are the recommended storage temperatures for biological samples containing this compound? A2: For long-term storage, it is highly recommended to store biological samples at -70°C or -80°C to minimize degradation.[1][5] Storage at -20°C may be suitable for shorter periods, but the risk of degradation increases over time.[1][6] For short-term handling during sample processing, samples should be kept on wet ice (approximately 4°C) to reduce enzymatic activity.[1]
Q3: How many freeze-thaw cycles can my samples undergo before this compound degradation becomes a concern? A3: The stability of an analyte through freeze-thaw cycles should be determined experimentally for each matrix.[1] As a general guideline, bioanalytical methods are often validated for three to five freeze-thaw cycles.[1][2] To avoid repeated thawing of an entire sample, it is best practice to aliquot samples into smaller, single-use volumes before initial freezing.[1][2] Studies on native serotonin have demonstrated stability after two freeze-thaw cycles.[7]
Q4: Are antioxidants necessary for stabilizing this compound in samples? A4: Due to the chemical instability of serotonin and related compounds, adding an antioxidant is often required, especially for automated analysis over long periods.[8] A mixture of L-cysteine and ascorbic acid has been shown to greatly improve the stability of serotonin in acidic solutions.[8] Working solutions for LC-MS/MS analysis are also commonly prepared with ascorbic acid to act as a preservative.[9]
Q5: Is this compound stability different in plasma versus serum or urine? A5: Stability can vary significantly between matrices. Plasma and serum contain active enzymes that can degrade serotonin.[1][10] Therefore, immediate separation of plasma or serum from blood cells is crucial for optimal stability.[10] When prolonged contact is unavoidable, serum is often recommended due to the higher instability of some analytes in plasma.[10] In contrast, serotonin has been found to be stable in acidified urine for up to 30 days at both room temperature and -20°C.[11]
Troubleshooting Guide
Q1: Why is my this compound recovery low and/or variable? A1: Low or inconsistent recovery is a common issue that can invalidate results. The cause can typically be traced to analyte degradation, inefficient sample extraction, or matrix effects.
-
Analyte Degradation: This can occur if samples were not stored at the proper temperature (-80°C for long-term) or were subjected to excessive freeze-thaw cycles.[1][12] Verify storage temperature logs and sample handling history.
-
Inefficient Extraction: During protein precipitation, this compound may co-precipitate with proteins.[13] If using Solid-Phase Extraction (SPE), issues can arise from improper sorbent conditioning, incorrect sample pH, use of a weak wash solvent that elutes the analyte, or an elution solvent that is too weak to achieve full recovery.[13]
-
Matrix Effects: Components in biological samples can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[14] This can cause high variability in results. While a deuterated internal standard is meant to compensate for this, differential matrix effects can still occur.[14]
Q2: My this compound internal standard is not perfectly co-eluting with native serotonin. Is this a problem? A2: This phenomenon is known as a chromatographic isotope effect.[14] The carbon-deuterium bond is slightly shorter and stronger than a carbon-hydrogen bond, which can alter interactions with the chromatography column's stationary phase.[14] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[14] A small, consistent, and reproducible separation is generally acceptable as long as it does not lead to differential matrix effects that would impact quantification.[14]
Q3: I am seeing signs of back-exchange (loss of deuterium). How can I prevent this? A3: Deuterium (B1214612) back-exchange occurs when deuterium atoms on a molecule exchange with hydrogen atoms from the surrounding solvent or matrix. This is more likely to happen with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at acidic positions.[14] To minimize this risk:
-
Control pH: The pH of samples and mobile phases can influence the exchange rate. Storing samples in acidic or basic solutions should generally be avoided.[14][15]
-
Solvent Choice: Avoid protic solvents (e.g., water, methanol) during sample storage and preparation if back-exchange is a known issue for your compound's labeling position.[14]
-
Label Position: Use an internal standard where the deuterium labels are on a stable part of the molecule, such as an aromatic ring or a carbon atom not prone to enolization. This compound with labeling on the ethylamine (B1201723) side chain is generally stable.
Stability Data Summary
The following tables provide a summary of expected stability for serotonin in common biological matrices based on available literature. While this data is for the non-deuterated compound, this compound is expected to exhibit very similar stability profiles. Acceptance criteria are typically met if the mean concentration of the test samples is within ±15% of the baseline (T=0) concentration.
Table 1: Short-Term (Bench-Top) Stability of Serotonin
| Matrix | Condition | Duration | Stability Outcome | Finding |
|---|---|---|---|---|
| Plasma | Room Temp (~25°C) | 16 hours | Significant Changes | Exposure of plasma to room temperature can result in changes to a significant percentage of metabolites. |
| EDTA Plasma | 4°C (on ice) | 16 hours | Generally Stable | Only a small fraction of metabolites undergo slight changes at 4°C over 16 hours. |
| Serum | Refrigerated (~4°C) | Up to 1 week | Stable | Serotonin in serum samples demonstrated stability for up to one week under refrigeration.[7] |
| Plasma | 37°C | 1 hour | Unstable | Serotonin is easily affected and shows significant changes when plasma is stored at 37°C. |
Table 2: Long-Term Storage Stability of Serotonin
| Matrix | Condition | Duration | Stability Outcome | Finding |
|---|---|---|---|---|
| Plasma/Serum | -80°C | Months to Years | Stable | Storage at -80°C is considered the standard for long-term stability of most analytes in plasma and serum.[1] |
| Plasma/Serum | -20°C | Months | Potential Degradation | Significant reduction of some analytes has been detected at -20°C compared to -75°C, making it less ideal for long-term storage. |
| Acidified Urine | -20°C | 30 days | Stable | Serotonin was found to be stable in acidified urine for at least 30 days at -20°C.[11] |
| CSF | -80°C | Months | Stable | CSF samples are routinely stored at -80°C until analysis to ensure the stability of neurotransmitters and their metabolites.[5] |
Table 3: Freeze-Thaw (F/T) Stability of Serotonin
| Matrix | F/T Cycles | Storage Temp | Stability Outcome | Finding |
|---|---|---|---|---|
| Serum | 2 Cycles | -20°C / RT | Stable | Serotonin demonstrated stability after two freeze-thaw cycles.[7] |
| Plasma | 3-5 Cycles | -70°C / RT | Should be Verified | Standard bioanalytical validation often tests for 3 to 5 cycles.[1] Rapid freezing (liquid nitrogen) and thawing (room temp water) cause minimal changes.[16][17] |
| Plasma | >5 Cycles | -20°C / RT | Potential Degradation | Repeated freeze-thaw cycles are generally unavoidable in some studies but can lead to changes in certain metabolites. Slow freezing at -20°C can cause the most significant changes.[16][17] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw and Long-Term Stability in Human Plasma
This protocol outlines a typical experiment to determine the stability of this compound in a biological matrix according to common bioanalytical method validation guidelines.
1. Materials and Reagents:
-
This compound certified standard
-
Control (blank) human plasma (K2-EDTA) from at least 6 unique donors, pooled
-
Acetonitrile (ACN), LC-MS grade, with 0.1% Formic Acid
-
Methanol, LC-MS grade
-
Deionized Water
-
Calibrators and Quality Control (QC) samples
2. Preparation of Stability Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike the pooled blank human plasma with this compound to achieve two concentration levels: a low QC (LQC) and a high QC (HQC).
-
Gently mix and allow the spiked plasma to equilibrate for 30 minutes on ice.
-
Dispense the LQC and HQC samples into appropriately labeled polypropylene (B1209903) microcentrifuge tubes. Create enough aliquots for each time point and freeze-thaw cycle to be tested in triplicate.
3. Freeze-Thaw Stability Assessment:
-
Freeze a set of LQC and HQC aliquots (n=3 for each level) at -80°C for at least 24 hours (this is your baseline/control set, F/T Cycle 0).
-
For the test samples, freeze aliquots at -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature until completely liquid.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 or 5 cycles).
4. Long-Term Stability Assessment:
-
Place a set of LQC and HQC aliquots (n=3 for each level per time point) in a -80°C freezer for long-term storage.
-
At predetermined time points (e.g., 30, 90, 180 days), remove the corresponding set of samples for analysis.
5. Sample Processing and Analysis:
-
On the day of analysis, thaw all stability samples (from both F/T and long-term tests) and the baseline (T=0) samples.
-
Prepare a fresh set of calibration standards.
-
Process all samples using a validated protein precipitation method: Add 3 parts of cold ACN with 0.1% Formic Acid to 1 part plasma.
-
Vortex for 60 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analyze the samples using a validated LC-MS/MS method.[9][18][19]
6. Data Analysis and Acceptance Criteria:
-
Quantify the concentration of this compound in each sample using the freshly prepared calibration curve.
-
Calculate the mean concentration and standard deviation for the samples at each cycle/time point.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the baseline (T=0) samples.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Serotonin Metabolites in the Cerebrospinal Fluid in the Sudden Infant Death Syndrome: In Search of a Biomarker of Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a novel ELISA for serotonin: urinary serotonin as a potential biomarker for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welchlab.com [welchlab.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jasem.com.tr [jasem.com.tr]
- 19. ijrpr.com [ijrpr.com]
Technical Support Center: Strategies to Reduce Variability in 5-HT4 Receptor Response
Welcome to the Technical Support Center for Serotonin 5-HT4 Receptor Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize variability in your experimental results. Consistent and reproducible data is paramount in elucidating the physiological roles of the 5-HT4 receptor and in the development of novel therapeutics.
This guide will provide you with detailed methodologies, troubleshooting strategies, and data presentation formats to help you achieve robust and reliable results in your 5-HT4 receptor studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high well-to-well variability in our 5-HT4 receptor functional assay (cAMP measurement). What are the most common causes?
A1: High variability in cell-based functional assays for 5-HT4 receptors, such as cAMP assays, can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate wells is a primary source of variability.
-
Cell Health and Passage Number: Cells that are unhealthy, have been in continuous culture for too long (high passage number), or are overly confluent can exhibit altered receptor expression and signaling capacity.[1][2]
-
Reagent Preparation and Addition: Inaccurate pipetting, improper mixing of reagents, or temperature gradients across the plate can lead to significant differences between wells.
-
Ligand Stability: Degradation of the 5-HT4 receptor agonist or antagonist can result in a weaker and more variable response.
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, leading to changes in reagent concentrations.
Q2: How critical is the choice of cell line for studying 5-HT4 receptor signaling?
A2: The choice of cell line is critical. The ideal cell line should either endogenously express the 5-HT4 receptor at a consistent level or be a stable transfectant with well-characterized receptor expression. Using a stable cell line is highly recommended over transient transfections for reducing variability between experiments. It is crucial to perform regular cell line authentication to ensure the identity and purity of your cell line.[1]
Q3: What are the key quality control (QC) parameters we should monitor in our 5-HT4 receptor binding assays?
A3: For radioligand binding assays, several QC parameters should be consistently monitored to ensure data quality and reproducibility. These include:
-
Specific Binding: Should be a high percentage of total binding (ideally >80%).
-
Signal-to-Noise Ratio: A robust assay will have a high signal-to-noise ratio.
-
Kd and Bmax values: Consistent Kd (dissociation constant) and Bmax (maximum number of binding sites) values for your radioligand in your cell system indicate a stable assay.
-
IC50 of a reference antagonist: A standard antagonist should produce a consistent IC50 value across experiments.
Troubleshooting Guides
High Variability in Functional Assays (e.g., cAMP Assays)
High variability in functional assays can obscure real biological effects. The following table outlines potential causes and recommended solutions to troubleshoot and reduce variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps. |
| High Cell Passage Number | Use cells within a defined low passage number range (e.g., <20 passages post-thaw).[1][2] Regularly thaw a fresh vial of cells from a validated cell bank. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell density that provides a robust signal window without being overly confluent.[3] |
| Inconsistent Reagent Addition | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences across the plate. Ensure all reagents are at the same temperature before addition. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Ligand Degradation | Prepare fresh ligand dilutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
Low Signal-to-Noise Ratio
A poor signal-to-noise ratio can make it difficult to discern a true biological response.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | If using a stable cell line, consider re-cloning to select for a higher-expressing clone. If using transient transfection, optimize the transfection protocol. |
| Inefficient Agonist Stimulation | Optimize the agonist concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| High Background Signal | If using serum in the assay, consider serum-starving the cells prior to the experiment, as serum components can sometimes interfere with the assay.[4] |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your cAMP assay to prevent the breakdown of cAMP.[5][6] |
Data Presentation
Impact of Cell Seeding Density on Assay Performance
Optimizing cell seeding density is a critical step in reducing variability. The following table provides an example of how different cell densities can impact key assay parameters in a 5-HT4 receptor cAMP assay.
| Cell Density (cells/well) | Basal Signal (RFU) | Stimulated Signal (RFU) | Signal-to-Noise Ratio | Serotonin EC50 (nM) | Z'-factor |
| 5,000 | 1,200 ± 150 | 8,500 ± 900 | 7.1 | 15.2 | 0.45 |
| 10,000 | 1,800 ± 200 | 15,000 ± 1,200 | 8.3 | 10.5 | 0.68 |
| 20,000 | 2,500 ± 300 | 18,000 ± 2,000 | 7.2 | 12.1 | 0.55 |
| 40,000 | 4,000 ± 500 | 20,000 ± 2,500 | 5.0 | 25.8 | 0.30 |
Data are representative and should be determined empirically for each cell line and assay system.
Reference Agonist and Antagonist Affinity Values
Consistent performance of reference compounds is a key indicator of assay stability.
| Compound | Assay Type | Parameter | Value |
| Serotonin | cAMP Functional Assay | EC50 | ~10-100 nM |
| Prucalopride | cAMP Functional Assay | EC50 | ~5-20 nM |
| GR 113808 | Radioligand Binding | Ki | ~0.1-1 nM[7][8] |
| RS 39604 | cAMP Functional Assay | pA2 | ~8.5 |
These values are approximate and can vary depending on the specific cell line, receptor splice variant, and assay conditions.
Experimental Protocols
Detailed Methodology for 5-HT4 Receptor cAMP Functional Assay
This protocol outlines a typical procedure for measuring agonist-induced cAMP production in HEK293 cells stably expressing the human 5-HT4 receptor.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- One day before the assay, seed the cells into 96-well, white, clear-bottom plates at the optimized cell density (e.g., 10,000 cells/well).
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
- On the day of the assay, gently wash the cells with 100 µL of pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
- Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature.[5][6]
- Prepare serial dilutions of the 5-HT4 receptor agonist in assay buffer.
- Add 50 µL of the agonist dilutions to the respective wells. For antagonist assays, pre-incubate with the antagonist for a specified time before adding a fixed concentration of agonist (e.g., EC80).
- Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
- Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve using the cAMP standards provided in the kit.
- Convert the raw assay signal to cAMP concentrations using the standard curve.
- Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Detailed Methodology for 5-HT4 Receptor Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay using [3H]-GR113808, a high-affinity 5-HT4 receptor antagonist.[7][8]
1. Membrane Preparation:
- Harvest cells expressing the 5-HT4 receptor and wash with ice-cold PBS.
- Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
2. Binding Assay:
- In a 96-well plate, add the following in order:
- 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
- 50 µL of competing ligand (for competition assays) or buffer (for saturation assays).
- 50 µL of [3H]-GR113808 (at a concentration near its Kd for competition assays, or at varying concentrations for saturation assays).
- 50 µL of the membrane preparation.
- Define non-specific binding in the presence of a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM unlabeled GR113808).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
- For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
- For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizations
5-HT4 Receptor Signaling Pathway
Caption: Canonical Gs-coupled and non-canonical Src-mediated signaling pathways of the 5-HT4 receptor.
Troubleshooting Workflow for High Assay Variability
Caption: A stepwise troubleshooting flowchart for addressing high variability in 5-HT4 receptor assays.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders [mdpi.com]
- 7. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Serotonin Quantification: The Serotonin-d4 Method vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of serotonin (B10506) is paramount for advancements in neuroscience, clinical diagnostics, and pharmaceutical development. This guide provides an objective comparison of the widely used stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Serotonin-d4 as an internal standard against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.
The quantification of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter implicated in a vast array of physiological and pathological processes, demands analytical methods that are not only sensitive and specific but also robust and reliable. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS has become a benchmark for achieving high-quality quantitative data. This guide delves into the performance of this method and contrasts it with established alternative approaches.
Method Performance Comparison
The choice of an analytical method for serotonin quantification hinges on a variety of factors, including the required sensitivity, the complexity of the biological matrix, sample throughput needs, and available instrumentation. Below is a summary of key performance parameters for the this compound LC-MS/MS method and a common alternative, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
| Performance Parameter | This compound LC-MS/MS Method | HPLC-ECD Method |
| Linearity (R²) | > 0.99 | ≥ 0.997 |
| Limit of Detection (LOD) | 1.5 nmol/L (in plasma) | 12 pg (in brain tissue), 0.35 ng |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L (in plasma) | 0.08 ng/mL (in blood) |
| Intra-assay Precision (CV%) | < 10% | -8.5% to 2.1% (imprecision bias) |
| Inter-assay Precision (CV%) | < 10% | -9% to 3.1% (imprecision bias) |
| Accuracy / Recovery | Mean recovery of 98% | >95% |
| Internal Standard | This compound | N-methylserotonin |
The Gold Standard: this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for serotonin analysis as it exhibits nearly identical chemical and physical properties to the endogenous analyte.[2] This ensures that any loss of analyte during sample preparation, as well as any variation in ionization efficiency in the mass spectrometer, is accurately corrected for, leading to highly precise and accurate results.
Serotonin Synthesis and Signaling Pathway
Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. Tryptophan is first hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to produce serotonin. Once released into the synaptic cleft, serotonin binds to a variety of receptors to elicit its diverse physiological effects.
Caption: Serotonin synthesis, signaling, and metabolism pathway.
Experimental Protocols
Method 1: Serotonin Quantification using LC-MS/MS with this compound
This protocol outlines a typical procedure for the analysis of serotonin in human plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Serotonin and this compound standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank and study samples)
-
Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Serotonin: e.g., m/z 177 → 160
-
This compound: e.g., m/z 181 → 164
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of serotonin.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of serotonin to this compound against the nominal concentration of the calibrators.
-
Determine the concentration of serotonin in the unknown samples from the calibration curve.
Method 2: Serotonin Quantification using HPLC-ECD
This protocol describes a general procedure for the analysis of serotonin in biological samples using HPLC with electrochemical detection.
1. Materials and Reagents:
-
Serotonin and N-methylserotonin (internal standard) standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Perchloric acid.
-
Components for the mobile phase (e.g., phosphate (B84403) buffer, EDTA, organic modifier).
2. Sample Preparation:
-
Homogenize tissue samples or deproteinize plasma/serum samples using perchloric acid.
-
Add the internal standard (N-methylserotonin) to the samples.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
3. HPLC-ECD Conditions:
-
HPLC Column: A C18 reversed-phase column.
-
Mobile Phase: An aqueous buffer containing an organic modifier (e.g., a mixture of phosphate buffer, EDTA, and methanol). The pH is typically acidic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: A glassy carbon working electrode.
-
Potential: An oxidizing potential is applied (e.g., +0.65 V vs. Ag/AgCl reference electrode).
4. Calibration and Quantification:
-
Prepare calibration standards of serotonin in the mobile phase or a surrogate matrix.
-
Generate a calibration curve by plotting the peak height or area ratio of serotonin to the internal standard against the concentration.
-
Quantify serotonin in the samples by comparing their peak responses to the calibration curve.
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the validation of a serotonin quantification method.
Caption: A typical workflow for analytical method validation.
Conclusion
The choice between the this compound LC-MS/MS method and alternative techniques like HPLC-ECD depends on the specific requirements of the study. The LC-MS/MS method with a stable isotope-labeled internal standard offers superior specificity and accuracy, making it the preferred method for complex matrices and when a high degree of confidence in the quantitative results is required. HPLC-ECD, on the other hand, can be a cost-effective and sensitive alternative, particularly for applications where high throughput is a priority and the sample matrix is relatively clean. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select the most suitable analytical method to achieve their scientific goals.
References
cross-validation of Serotonin-d4 as an internal standard
An Objective Comparison of Serotonin-d4 and a Structural Analog as Internal Standards in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is fundamental to the integrity of their study results. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is crucial for correcting analytical variability. The gold standard is a stable isotope-labeled (SIL) internal standard that co-elutes with and has physicochemical properties nearly identical to the analyte of interest. This guide provides a comparative overview of the performance of this compound, a SIL IS, and N-methylserotonin, a structural analog IS, for the quantification of serotonin (B10506).
Performance Comparison
The selection of an appropriate internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the performance characteristics of two distinct methods for serotonin quantification: an LC-MS/MS method using this compound in human feces and a High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method using N-methylserotonin in human platelet-rich plasma.
| Performance Metric | Method using this compound (LC-MS/MS) | Method using N-methylserotonin (HPLC-ECD) |
| Linearity (r) | 0.999 | Not explicitly stated, but linear range provided |
| Linear Range | 0.005 - 5 µM | 10 - 200 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.005 µM | 10 pg/mL |
| Accuracy | 95.8 - 102.0% | Not explicitly stated |
| Precision (CV%) | Intraday: 1.5 - 7.5%, Interday: 2.1 - 9.1% | Not explicitly stated |
| Recovery | 55.9 - 81.0% | Not explicitly stated |
| Matrix Effect | Investigated and compensated for by IS | Not explicitly stated |
Detailed Experimental Protocols
Quantification of Serotonin in Human Feces using this compound as an Internal Standard (LC-MS/MS)
This method, developed by Noguchi et al. (2015), utilizes a robust LC-MS/MS approach for the analysis of serotonin in a complex matrix.
a) Sample Preparation:
-
A stock solution of this compound (1 mM) is prepared in a water-methanol mixture (40:60, v/v).
-
For calibration curves, serotonin stock solutions are diluted to concentrations ranging from 0.005 to 5.0 µM.
-
This compound stock solution is added to each calibration standard to a final concentration of 0.5 µM.
-
Quality control (QC) samples are prepared at 0.01, 0.1, 0.5, and 1 µM serotonin with 0.5 µM this compound.
-
Fecal samples are homogenized and an aliquot is spiked with the this compound internal standard.
-
The samples undergo solid-phase extraction (SPE) for cleanup.
b) LC-MS/MS Analysis:
-
The analysis is performed using a column-switching LC-MS/MS system.
-
The specific columns, mobile phases, and gradient conditions are optimized for the separation of serotonin and this compound.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both serotonin and this compound.
Quantification of Serotonin in Human Platelet-Rich Plasma using N-methylserotonin as an Internal Standard (HPLC-ECD)
This method by Kovács et al. (2015) employs HPLC with electrochemical detection, a sensitive technique for electroactive compounds like serotonin.
a) Sample Preparation:
-
A stock solution of N-methylserotonin is prepared.
-
Platelet-rich plasma (PRP) is obtained from whole blood samples.
-
A known amount of N-methylserotonin solution is added to the PRP samples as the internal standard.
-
The samples are then deproteinized.
b) HPLC-ECD Analysis:
-
The separation is carried out on a Supelcosil LC-18DB stationary phase.
-
The mobile phase consists of a mixture of 48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18).
-
The analysis is performed at 25°C with the electrochemical detector set at an oxidation potential of 0.65 V.
Methodology Workflows
The following diagrams illustrate the experimental workflows for the two described analytical methods.
A Comparative Guide to Serotonin-d4 and 13C-Labeled Serotonin for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of serotonin (B10506) is critical for advancing our understanding of its role in a myriad of physiological and pathological processes. Isotope dilution mass spectrometry (IDMS) is the gold standard for this application, and the choice of internal standard is paramount. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards for serotonin: deuterium-labeled serotonin (serotonin-d4) and carbon-13-labeled serotonin (13C-labeled serotonin).
This comparison synthesizes available experimental data and established analytical principles to assist researchers in selecting the most appropriate internal standard for their specific needs. While direct head-to-head comparative studies are limited, this guide provides a comprehensive overview based on existing literature.
Executive Summary
This compound is a widely used and well-validated internal standard for the quantification of serotonin by LC-MS/MS. It has demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision in various biological matrices. However, the inherent physicochemical differences between deuterium (B1214612) and hydrogen can sometimes lead to chromatographic separation from the unlabeled analyte (isotopic shift), which may compromise accuracy in complex matrices due to differential matrix effects.
13C-labeled serotonin is theoretically the superior choice for an internal standard. Its chemical and physical properties are nearly identical to the native analyte, ensuring co-elution and equivalent behavior during sample preparation and ionization. This minimizes the risk of isotopic effects and provides more reliable compensation for matrix effects. However, there is a notable lack of published, detailed validation data for LC-MS/MS methods specifically using 13C-labeled serotonin, making a direct data-driven comparison challenging.
Data Presentation: Performance Characteristics
Table 1: Performance Data for Serotonin Quantification using this compound Internal Standard
| Performance Metric | Reported Value | Biological Matrix | Reference |
| Linearity (r) | 0.999 | Human Feces | [1] |
| Lower Limit of Quantification (LLOQ) | 0.005 µM | Human Feces | [1] |
| Accuracy | Not explicitly quantified, but precision data suggests high accuracy | Human Feces | [1] |
| Precision (Intra-day CV) | < 10% | Human Feces | [1] |
| Precision (Inter-day CV) | < 20% | Human Feces | [1] |
| Recovery Rate (SPE) | 55.9–81.0% | Human Feces | [1] |
Theoretical Comparison: this compound vs. 13C-Labeled Serotonin
| Feature | This compound (Deuterium Labeled) | 13C-Labeled Serotonin | Rationale & Implications |
| Isotopic Stability | High, but potential for back-exchange in certain conditions. | Very High. 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange. | 13C-labeling offers greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect). | Excellent. Co-elutes perfectly with the unlabeled analyte. | Co-elution is critical for accurate compensation of matrix effects. Any shift can lead to the internal standard experiencing a different matrix environment than the analyte. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts. | Superior. Experiences the exact same matrix effects as the analyte due to identical chromatographic behavior. | For complex matrices with significant ion suppression or enhancement, 13C-labeled standards are expected to provide more accurate and precise results. |
| Commercial Availability | Widely available from various suppliers. | Less common and often more expensive. | Availability and cost can be practical considerations in the selection of an internal standard. |
| Published Validation Data | Readily available in numerous publications. | Limited detailed validation data is publicly available. | The extensive validation of this compound provides a high degree of confidence in its use for established methods. |
Experimental Protocols
Below are detailed methodologies for the quantification of serotonin using an isotope-labeled internal standard. This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE) for Fecal Samples[1]
-
Homogenization: Homogenize lyophilized fecal samples.
-
Extraction: Suspend a known amount of the homogenized feces in an extraction solution (e.g., 10 mM phosphate (B84403) buffer, pH 6.8, containing 20% acetonitrile).
-
Internal Standard Spiking: Add a known concentration of this compound or 13C-labeled serotonin to the fecal suspension.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet solid debris.
-
SPE Column Conditioning: Condition a cation exchange SPE column with methanol (B129727) followed by the extraction solution without the internal standard.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Washing: Wash the column with a solution to remove interfering compounds (e.g., 0.1% formic acid in water).
-
Elution: Elute serotonin and the internal standard from the column with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis[1]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is used to separate serotonin from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Serotonin: m/z 177.1 → 160.1
-
This compound: m/z 181.1 → 164.1
-
13C6-Serotonin (predicted): m/z 183.1 → 166.1 (Note: These are predicted transitions and should be optimized experimentally).
-
-
Instrumentation: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.
-
Mandatory Visualizations
Caption: Experimental workflow for serotonin quantification.
Caption: Simplified serotonin signaling pathways.
Conclusion
For routine and well-established methods for serotonin quantification, this compound is a reliable and cost-effective internal standard with a significant body of supporting validation data. However, for novel method development, particularly in complex biological matrices where matrix effects are a major concern, the use of 13C-labeled serotonin is theoretically advantageous. The near-identical physicochemical properties of 13C-labeled standards to their native counterparts provide the most robust approach to correcting for analytical variability. Researchers must weigh the superior theoretical performance and potentially higher accuracy of 13C-labeled serotonin against its higher cost and the current lack of extensive, published validation data. As more research utilizing 13C-labeled standards becomes available, a more direct, data-driven comparison will be possible, further guiding the scientific community in the precise and accurate quantification of this vital neurotransmitter.
References
Determining Linearity and Range in Serotonin-d4 Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity and dynamic range of a bioanalytical method is a critical step in ensuring accurate and reliable quantification of analytes. This guide provides a comparative overview of linearity and range determination for Serotonin-d4 assays, utilizing data from published literature to offer insights into expected performance and experimental best practices.
This compound, a deuterated analog of serotonin (B10506), is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects and variations in sample processing. The performance of these assays is fundamentally dependent on their linearity and the range over which they can accurately quantify serotonin.
Comparative Performance of Serotonin Assays
The following table summarizes the linearity and dynamic range of various LC-MS/MS-based serotonin assays as reported in scientific literature. These examples demonstrate the performance characteristics achieved in different biological matrices.
| Biological Matrix | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| Human Feces | 0.999 | 0.005 µM | 5 µM | |
| Human Urine | > 0.99 | 30 nmol/L | 7300 µmol/L | |
| Human Plasma | > 0.99 | 0.9 nmol/L | 4900 nmol/L | [1] |
| Human Serum | 0.9937 | 0.94 ng/mL | 240 ng/mL | [2] |
| Human Urine | ≥ 0.9977 | 29.4 - 55.7 nmol/L | Not Specified | [3] |
| Human Plasma | ≥ 0.998 | Not Specified | Not Specified | [4] |
| Human Serum | ≥ 0.99 | 1.0 ng/mL | 230 ng/mL | [5] |
Experimental Protocol for Linearity and Range Determination
The establishment of linearity and range for a this compound assay typically involves the following key steps. This protocol is a generalized representation based on common practices in bioanalytical method validation.[6][7]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of serotonin and a separate stock solution of the internal standard, this compound, in a suitable solvent (e.g., methanol, water with ascorbic acid).
-
From the primary stock solutions, prepare a series of working standard solutions of serotonin at different concentrations.
-
Prepare a working solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a known volume of the appropriate biological matrix (e.g., drug-free plasma, serum, or a surrogate matrix) with the serotonin working standard solutions to create a series of calibration standards.[4] This series should consist of a blank sample (matrix with internal standard only) and typically 6-8 non-zero concentrations.
-
Add the this compound working solution to each calibration standard to achieve a fixed final concentration.
3. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution of serotonin than the one used for calibration standards.
4. Sample Preparation:
-
Perform sample extraction to isolate the analyte and internal standard from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8][2]
5. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate serotonin and this compound from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).[1]
6. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of serotonin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of serotonin.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (R²) is typically ≥ 0.99.[1][5]
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 15%).
-
The range of the assay is defined by the LLOQ and ULOQ.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of a this compound assay.
Caption: Workflow for Linearity and Range Determination.
By following a robust validation protocol, researchers can ensure the development of a reliable this compound assay with well-defined linearity and a suitable dynamic range for their specific application. The data presented in this guide serves as a valuable reference for the performance characteristics that can be achieved with modern LC-MS/MS instrumentation.
References
- 1. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Gold Standard for Serotonin Bioanalysis: A Comparative Guide to Serotonin-d4 Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of serotonin (B10506) in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Serotonin-d4, a deuterated internal standard, with other alternatives, supported by experimental data to inform method development and validation.
The consensus in the bioanalytical community is that a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis.[1][2] This is due to its near-identical physicochemical properties to the analyte, serotonin. This similarity ensures that this compound experiences comparable extraction recovery, ionization efficiency, and chromatographic behavior, thus effectively compensating for matrix effects and other sources of variability throughout the analytical process.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte and behave almost identically during sample preparation and analysis, which is crucial for correcting matrix-induced variations.[3] Non-deuterated, or structural analog, internal standards can be a viable alternative when a SIL-IS is unavailable, but they may exhibit different extraction efficiencies and chromatographic retention times, potentially leading to less accurate and precise results.
The following table summarizes the performance of this compound from various studies and provides a comparison with commonly cited non-deuterated alternatives. It is important to note that while structural analogs like N-methylserotonin and α-methylserotonin have been used in serotonin assays, detailed public-facing validation data on their accuracy and precision as internal standards are scarce in the reviewed literature.
| Internal Standard | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD/CV) | Study Reference |
| This compound | Serotonin | Human Plasma | Intra-day: 87.4 - 114.3% Inter-day: 87.7 - 113.3% | Intra-day: < 11.8% Inter-day: < 14.3% | [1][4] |
| This compound | Serotonin | Human Serum | Not explicitly stated, but recovery was 87.5% - 104% | Intra-day: < 8.03% Inter-day: < 11.5% | [2] |
| This compound | Serotonin | Human Urine | Not explicitly stated, but intra- and inter-assay analytical variation were <10% | Intra-assay: 2.6 - 3.4% Inter-assay: 2.8 - 10% | [3] |
| N-methylserotonin | Serotonin & 5-HIAA | Various biological materials | Data not available | Data not available | [5][6] |
| α-methylserotonin | Serotonin | Not specified | Data not available | Data not available | [7][8] |
Accuracy and precision acceptance criteria for bioanalytical methods are typically within ±15% (±20% at the Lower Limit of Quantification - LLOQ) as per FDA and EMA guidelines.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below is a synthesized, typical experimental protocol for the quantification of serotonin in human plasma using this compound as an internal standard, based on common practices found in the literature.[1][2][3]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 150 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol (B129727) or an aqueous solution with ascorbic acid for stability).
-
Vortex mix for 5-10 seconds.
-
Add 200 µL of a protein precipitation agent (e.g., 4 wt.% 5-sulfosalicylic acid solution or acetonitrile).
-
Vortex vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Chromatographic System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Supelco Ascentis® Express C18, 3.0 mm i.d. × 150 mm, 2.7 μm) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% or 0.2% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5-15% B), ramps up to a high percentage (e.g., 90-95% B) to elute the analyte and internal standard, holds for a short period, and then returns to the initial conditions for column re-equilibration.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Serotonin: Precursor ion [M+H]⁺ m/z 177.1 → Product ion m/z 160.1.
-
This compound: Precursor ion [M+H]⁺ m/z 181.1 → Product ion m/z 164.1.
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for serotonin quantification using an internal standard.
Conclusion
For achieving the highest standards of accuracy and precision in the bioanalysis of serotonin, the use of a deuterated internal standard, this compound, is strongly recommended. The experimental data consistently demonstrates its ability to deliver reliable and reproducible results across various biological matrices. While structural analogs may be considered in the absence of a stable isotope-labeled standard, their use necessitates a more rigorous validation to ensure they adequately compensate for analytical variability. The provided experimental protocol offers a robust starting point for the development and validation of a high-quality bioanalytical method for serotonin quantification.
References
- 1. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous micro-determination of serotonin and 5-hydroxyindole-3-acetic acid with 5-hydroxy-N omega-methyltryptamine, as an internal standard, in biological materials by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Methylserotonin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of Serotonin Using Serotonin-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of serotonin (B10506) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the analytical performance, specifically the limit of detection (LOD) and limit of quantification (LOQ), for serotonin analysis using the stable isotope-labeled internal standard, serotonin-d4. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a gold standard approach, offering high selectivity and sensitivity. This guide will compare this method with other analytical techniques and provide detailed experimental data to support the findings.
Performance Comparison: Limit of Detection & Quantification
The use of this compound as an internal standard in LC-MS/MS methods significantly improves the accuracy and precision of serotonin quantification by correcting for matrix effects and variations during sample preparation and injection. The following table summarizes the LOD and LOQ values for serotonin determination using LC-MS/MS with this compound, alongside other common analytical methods for comparison.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Human Feces | - | 0.005 µM[1][2] |
| LC-MS/MS | This compound | Human Plasma | - | 0.9 nmol/L[3] |
| LC-MS/MS | This compound | Human Urine | - | 30 nmol/L[3] |
| UHPLC-MS/MS | Isotopically labeled standards | Human Plasma | - | 2.2 nM[4] |
| LC-MS/MS | Deuterated internal standard | Rat Brain Tissue | ≤0.40 ng/100mg tissue | ≤0.42 ng/100mg tissue[5] |
| LC-MS/MS | - | Urine | 8.8-18.2 nmol/L[6] | 29.4-55.7 nmol/L[6] |
| Fast-Scan Cyclic Voltammetry (FSCV) | - | In vivo (animal models) | <5 nM[7][8] | - |
| HPLC with Electrochemical Detection | N-methylserotonin | Human Platelet-Rich Plasma | - | - |
Experimental Protocols
A detailed experimental protocol is crucial for replicating and validating analytical methods. Below is a typical workflow for the quantification of serotonin in biological samples using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, feces) and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add a known concentration of this compound solution to each sample to serve as an internal standard for quantification.[1][2]
-
Homogenization (for solid samples): For samples like feces, homogenize in a suitable buffer.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a precipitating agent like a 4 wt.% 5-sulfosalicylic acid (SSA) solution.[9] Centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., weak cation exchange) with methanol (B129727) and then water.
-
Load the supernatant from the protein precipitation step or the homogenized sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute serotonin and this compound from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both serotonin and this compound.
-
Data Analysis: Quantify serotonin by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed with known concentrations of serotonin and a fixed concentration of this compound.
-
Workflow for Serotonin Quantification
The following diagram illustrates the general workflow for the quantification of serotonin using an internal standard method.
Caption: Experimental workflow for serotonin quantification.
Alternative Methodologies
While LC-MS/MS with a deuterated internal standard is highly effective, other methods are also employed for serotonin quantification.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection: These methods are well-established and can offer good sensitivity. However, they may be more susceptible to interference from other electroactive or fluorescent compounds in the sample matrix compared to the high selectivity of MS/MS.[7]
-
Fast-Scan Cyclic Voltammetry (FSCV): FSCV is a powerful technique for real-time in vivo measurements of serotonin in animal models, offering excellent temporal resolution.[7][8] Its primary limitation is that it measures changes in concentration rather than absolute levels and can be less specific than LC-MS/MS.[7]
References
- 1. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Methods for Serotonin-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Serotonin-d4, a critical internal standard in the bioanalysis of serotonin (B10506). The data and protocols presented are synthesized from established bioanalytical method validation guidelines and published research, offering a framework for inter-laboratory comparison and method assessment. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and selectivity.
Experimental Protocols
The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. Bioanalytical method validation is essential to ensure the reliability of the data.[1] Guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide a framework for the validation of bioanalytical methods, focusing on parameters such as selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, and stability.[2][3][4]
A typical LC-MS/MS method for serotonin analysis using this compound as an internal standard involves several key steps:
-
Sample Preparation: The process begins with the extraction of serotonin and the internal standard from the biological matrix (e.g., plasma, urine, feces). A common technique is protein precipitation, followed by solid-phase extraction (SPE) for cleanup to minimize matrix effects.[5][6][7] this compound is added early in this process to compensate for variability during sample preparation and analysis.[8]
-
Chromatographic Separation: The extract is then injected into a liquid chromatography system. A C18 column is frequently used to separate serotonin and this compound from other endogenous components.[6] The mobile phase composition is optimized to achieve good chromatographic resolution.[9]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in the positive ion electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification.[10][11] Specific precursor-to-product ion transitions are monitored for both serotonin and this compound to ensure selectivity and accuracy.
Data Presentation: Comparison of Method Performance
The performance of an analytical method is assessed by a set of validation parameters. The following table summarizes typical performance data for LC-MS/MS methods for serotonin analysis using this compound as an internal standard, as reported in various studies.
| Parameter | Method A (Plasma) | Method B (Urine) | Method C (Feces) | Acceptance Criteria (ICH M10) [1] |
| Linearity (r²) | >0.99 | >0.99 | 0.999[5] | ≥0.98 |
| Lower Limit of Quantification (LLOQ) | 0.9 nmol/L[11] | 30 nmol/L[11] | 0.005 µM[5] | Clearly defined and reproducible |
| Intra-day Precision (%CV) | <10%[11] | <11.8%[6][12] | <10%[5] | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <10%[11] | <14.3%[6][12] | Not Reported | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (% bias) | Not Reported | 87.4-114.3%[6][12] | Not Reported | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% bias) | Not Reported | 87.7-113.3%[6][12] | Not Reported | Within ±15% (±20% at LLOQ) |
| Recovery | Not Reported | Not Reported | 55.9–81.0%[5][7] | Consistent, precise, and reproducible |
Visualization of Methodologies
To further clarify the experimental process and the logical framework of method validation, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of serotonin using this compound as an internal standard.
Caption: Logical relationship of key parameters in bioanalytical method validation according to regulatory guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Evaluating the Isotopic Purity of Serotonin-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated standards, ensuring the isotopic purity of these compounds is paramount for accurate and reliable experimental results. This guide provides a comprehensive comparison of commercially available Serotonin-d4, a commonly used internal standard in mass spectrometry-based bioanalysis. We present experimental data on isotopic purity, detailed analytical protocols, and a visual workflow to aid in the selection and application of the most suitable this compound standard for your research needs.
This compound (5-Hydroxytryptamine-d4) is a stable isotope-labeled analog of serotonin (B10506), a critical neurotransmitter involved in a multitude of physiological processes. Its primary application in a research setting is as an internal standard for the quantification of endogenous serotonin in various biological matrices by liquid chromatography-mass spectrometry (LC-MS). The accuracy of this quantification is directly dependent on the isotopic purity of the this compound used. Insufficient isotopic enrichment can lead to interference from unlabeled serotonin, compromising the precision and accuracy of the analytical method.
This guide compares this compound from several leading suppliers, focusing on their isotopic distribution. The primary analytical techniques for determining isotopic purity, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also detailed with step-by-step protocols.
Comparative Analysis of Commercial this compound Isotopic Purity
The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species (in this case, d4) relative to the total amount of all isotopic species (d0, d1, d2, d3, and d4). The following table summarizes the available isotopic purity data for this compound from various commercial suppliers. It is important to note that for the most accurate and lot-specific information, researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Name | Stated Isotopic Purity | Isotopic Distribution (d0-d4) |
| LGC Standards | This compound β-D-Glucuronide | >95% | d0=0.00%, d1=0.07%, d2=0.01%, d3=0.00%, d4=99.92%[1] |
| Cayman Chemical | This compound (hydrochloride) | ≥99% deuterated forms (d1-d4) | CoA required for specific distribution |
| Cerilliant (Sigma-Aldrich) | This compound hydrochloride solution | Certified Reference Material | CoA required for specific distribution |
| MedChemExpress | This compound | 99.35% | CoA required for specific distribution |
| Cambridge Isotope Laboratories | Serotonin•HCl (α,α,β,β-D₄, 98%) | 98 atom % D | CoA required for specific distribution |
| CDN Isotopes | Serotonin-alpha,alpha,beta,beta-d4 | 98 atom % D | CoA required for specific distribution |
| Santa Cruz Biotechnology | This compound hydrochloride | Not specified | CoA required for specific distribution |
Note: The data for LGC Standards is for a closely related compound, this compound β-D-Glucuronide, and is presented as an example of a detailed isotopic distribution. Researchers should obtain the specific CoA for this compound from each vendor for a direct comparison.
Experimental Protocols for Isotopic Purity Determination
The following are detailed protocols for the two primary analytical techniques used to assess the isotopic purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the preferred method for determining the isotopic distribution of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 150-250 to observe the protonated molecules of all isotopic species.
-
Resolution: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial to resolve the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the [M+H]+ ions of the d0, d1, d2, d3, and d4 species of serotonin.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all peak areas to determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Deuteration Site and Purity
¹H NMR spectroscopy is used to confirm the location of the deuterium (B1214612) labels by observing the absence of signals at the expected proton resonances. It can also provide a quantitative measure of isotopic enrichment.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
3. Data Analysis:
-
Confirmation of Deuteration: Examine the regions of the spectrum where the protons on the ethylamine (B1201723) side chain of serotonin would typically appear. A significant reduction or complete absence of these signals confirms successful deuteration at the intended positions.
-
Quantitative Analysis:
-
Identify a well-resolved signal from a proton that is not expected to be deuterated (e.g., an aromatic proton).
-
Compare the integral of this reference proton signal to the integral of any residual proton signals in the deuterated positions.
-
The ratio of these integrals can be used to calculate the percentage of isotopic enrichment.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the general workflow for evaluating the isotopic purity of a this compound standard.
Interpreting the Results:
-
LC-MS Data: The primary output is the relative abundance of each isotopologue. A high-quality this compound standard will have a very high percentage of the d4 species and minimal contributions from the lower deuterated (d0-d3) and non-deuterated (d0) forms.
-
NMR Data: The ¹H NMR spectrum provides orthogonal confirmation of the deuteration. The absence of specific proton signals confirms the location of the deuterium atoms, and the integration of residual signals provides a quantitative measure of the isotopic enrichment.
By following these protocols and carefully evaluating the data, researchers can confidently select a this compound standard that meets the stringent requirements for accurate and reproducible quantitative bioanalysis. This ensures the integrity of experimental data and contributes to the overall quality and reliability of the research.
References
The Gold Standard in Bioanalysis: A Performance Comparison of Serotonin-d4 Across Mass Spectrometers
For researchers, scientists, and drug development professionals, the precise and accurate quantification of neurotransmitters is paramount. In the realm of bioanalysis, particularly for the quantification of serotonin (B10506) using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[1] Serotonin-d4, a deuterated analog of serotonin, stands out as the preferred internal standard due to its chemical and physical similarity to the analyte, ensuring reliable and robust analytical methods.[1][2] This guide provides a comparative overview of this compound's performance across different mass spectrometry platforms, supported by experimental data and detailed protocols.
Performance of this compound: A Comparative Summary
The selection of a mass spectrometer can significantly influence the sensitivity, precision, and overall performance of a bioanalytical method. The following table summarizes the performance characteristics of this compound in conjunction with serotonin analysis on various mass spectrometer types, as reported in different studies. This data highlights the adaptability and robustness of this compound across a range of instruments commonly used in research and clinical laboratories.
| Mass Spectrometer Type | Analyte & Internal Standard | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Precision (%CV) | Reference |
| Triple Quadrupole | Serotonin & this compound | 0.005 µM (in human feces) | >0.999 | Not specified | [3] |
| Triple Quadrupole | Serotonin & this compound | 0.9 nmol/L (in plasma), 30 nmol/L (in urine) | >0.99 | Intra-assay: 1.6-7.5% (plasma), 2.6-3.4% (urine); Inter-assay: 4.1-7.9% (plasma), 2.8-10% (urine) | [4] |
| Triple Quadrupole | Serotonin & this compound | Not specified | >0.998 | Intra-day: <11.8%; Inter-day: <14.3% | [5][6] |
| Q-TOF | Neurotransmitters & Deuterated Standards | Not specified for this compound | Not specified | Not specified | [7] |
| Hybrid Quadrupole-Orbitrap | Neurotransmitters & Metabolites | Not specified | Not specified | Not specified | [8] |
Note: The performance metrics presented are from different studies and matrices, which can influence the results. Direct comparison should be made with caution. The data consistently demonstrates that methods using this compound achieve excellent linearity and precision.
The Role of this compound in High-Quality Bioanalysis
The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry (IDMS).[1] In this technique, a known amount of the labeled standard is added to the sample at an early stage of preparation. Because this compound is chemically identical to serotonin, it experiences the same variations during sample extraction, chromatography, and ionization.[1] By measuring the ratio of the native analyte to the deuterated internal standard, these potential sources of error are normalized, leading to highly accurate and precise quantification.[1]
The use of this compound helps to mitigate several challenges in bioanalysis, including:
-
Matrix Effects: Ion suppression or enhancement caused by other components in the biological matrix.[1]
-
Extraction Variability: Inconsistent recovery of the analyte during sample preparation.[2]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.
Experimental Protocols for Serotonin Analysis using this compound
The following sections provide a detailed methodology for a typical LC-MS/MS analysis of serotonin using this compound as an internal standard. This protocol is a composite based on several published methods.[3][4][5][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum, urine, or fecal homogenate) in a microcentrifuge tube, add a known amount of this compound internal standard working solution (e.g., 10 µL of 1 µM solution).[4][10]
-
Vortex the sample for 10-30 seconds.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or trifluoroacetic acid, to the sample.[5][6][10]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
-
Depending on the required sensitivity, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10]
-
Column: A C18 reversed-phase column is commonly used for the separation of serotonin.[5][6][10]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid), run in either an isocratic or gradient elution mode.[5][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in multiple reaction monitoring (MRM) mode.[3][4]
-
Ionization: Positive electrospray ionization (ESI+) is the standard method for ionizing serotonin and this compound.[3][4]
MRM Transitions:
-
Serotonin: The precursor ion is the protonated molecule [M+H]⁺ at m/z 177. The most common product ion for quantification is m/z 160, resulting from the loss of ammonia (B1221849) (NH₃).[3][4]
-
This compound: The precursor ion is [M+H]⁺ at m/z 181. The corresponding product ion for quantification is m/z 164.[3][4]
Visualizing the Workflow and a Relevant Pathway
To better illustrate the experimental process and the biological context of serotonin, the following diagrams are provided.
Caption: Experimental workflow for serotonin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells [mdpi.com]
- 8. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]
- 9. ijrpr.com [ijrpr.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle: Analyzing Serotonin-d4 with HPLC vs. UHPLC Systems
For researchers, scientists, and drug development professionals, the precise and efficient quantification of analytes is paramount. When it comes to isotopically labeled compounds like Serotonin-d4, the choice of analytical technique can significantly impact throughput, sensitivity, and data quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Performance at a Glance: HPLC vs. UHPLC for Serotonin (B10506) Analysis
| Parameter | HPLC System (Representative) | UHPLC System (Representative) | Key Advantages of UHPLC |
| Run Time | 10 - 30 minutes | < 10 minutes | Higher sample throughput.[2][5][6] |
| Peak Resolution | Good | Excellent | Better separation of closely eluting compounds and isomers.[1][6] |
| Sensitivity (Lower Limit of Quantification) | pg/mL to low ng/mL range | Sub-pg/mL to low pg/mL range | Improved detection of low-concentration analytes.[1] |
| Operating Pressure | 400 - 600 bar | Up to 1500 bar | Enables the use of smaller particle columns for higher efficiency.[2][3] |
| Solvent Consumption | Higher | Lower | Reduced operational costs and more environmentally friendly.[7] |
| System Robustness | Generally more forgiving | Requires high-quality solvents and meticulous sample preparation.[8] | N/A |
Diving Deeper: Experimental Protocols
The following are representative experimental protocols for the analysis of serotonin, which can be adapted for this compound, often used as an internal standard.
Representative HPLC Protocol
A common approach for serotonin analysis via HPLC involves reversed-phase chromatography with electrochemical or fluorescence detection.
-
Sample Preparation: Protein precipitation of plasma or serum samples with a suitable organic solvent (e.g., perchloric acid), followed by centrifugation and filtration.
-
Column: C18 column (e.g., Supelcosil LC-18DB) with a particle size of 3-5 µm.[9][10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[9][10] For example, a mobile phase could consist of 20% acetonitrile and 80% water with 40 mM ammonium (B1175870) formate (B1220265) at a pH of 3.0.[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detection at 280 nm is a possibility.[10] Electrochemical detection is also frequently used for its sensitivity.[9]
Representative UHPLC Protocol
UHPLC methods for serotonin analysis often employ UPLC-MS/MS for high sensitivity and selectivity, with this compound commonly used as an internal standard.[11]
-
Sample Preparation: Similar to HPLC, involving protein precipitation or solid-phase extraction (SPE) for cleaner samples.[11][12]
-
Column: A sub-2 µm particle size column, such as an ACQUITY UPLC HSS PFP (1.8 µm).[11]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.7 mL/min.[2]
-
Detection: Tandem mass spectrometry (MS/MS) is the detector of choice for high sensitivity and specificity, allowing for the quantification of both serotonin and the this compound internal standard.[11][12]
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for comparing these systems and a simplified serotonin signaling pathway.
Caption: Experimental workflow for comparing HPLC and UHPLC systems.
References
- 1. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. A rapid and sensitive method for the quantification of dopamine and serotonin metabolites in cerebrospinal fluid based on UHPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC vs UHPLC - Learn the difference | HPLC vs UPLC [ssi.shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
- 12. ijrpr.com [ijrpr.com]
Safety Operating Guide
Proper Disposal of Serotonin-d4: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Serotonin-d4, ensuring the protection of personnel and the environment. This document outlines the necessary operational procedures for researchers, scientists, and drug development professionals.
This compound, a deuterated form of the neurotransmitter serotonin, requires meticulous handling and disposal protocols in a laboratory setting. While the deuterium (B1214612) labeling does not confer radioactivity, the compound's chemical properties necessitate that it be treated as a hazardous chemical and pharmaceutical waste. Adherence to proper disposal procedures is crucial for regulatory compliance and laboratory safety.
Waste Identification and Handling
Prior to disposal, it is imperative to correctly identify and categorize the waste. This compound waste may include pure, unused product, contaminated solutions, or materials and articles that have come into contact with the substance, such as personal protective equipment (PPE), pipette tips, and glassware.
Safety Data Sheets (SDS) for this compound hydrochloride classify it as harmful if swallowed, in contact with skin, or if inhaled, and as a skin and eye irritant.[1] Therefore, all waste containing this compound must be managed to mitigate these risks.
Quantitative Data Summary
For ease of reference, key quantitative properties of this compound hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈D₄N₂O • HCl |
| Molecular Weight | 216.7 g/mol [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] |
| Form | Solid[2] |
| Solubility | Slightly soluble in methanol (B129727) and water[2] |
Experimental Protocols: Disposal Methodology
The primary and universally recommended disposal method for this compound is through an approved waste disposal plant.[2] The following step-by-step protocol should be followed to ensure safe and compliant disposal.
Step 1: Segregation of Waste
-
Immediately segregate this compound waste from general laboratory waste.
-
Do not mix this compound waste with incompatible chemicals. It should be collected in a dedicated, clearly labeled waste container.
Step 2: Waste Accumulation and Storage
-
Use a chemically compatible and leak-proof container for waste collection. The original product container can be used if it is in good condition.
-
The container must be kept securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include any other components of the waste mixture on the label.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so and it is part of an established and approved protocol.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Serotonin-d4
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Serotonin-d4, a deuterated form of the neurotransmitter serotonin (B10506) often used as an internal standard in quantitative analysis. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is classified as causing skin and serious eye irritation, and it may also lead to respiratory irritation.[1] Furthermore, some safety data sheets (SDS) indicate that it is toxic if swallowed and is suspected of damaging fertility or the unborn child.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Minimum Required PPE:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). Inspect for tears or punctures before use. | To prevent skin contact, as the substance is harmful upon dermal absorption and causes skin irritation.[1][3] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation and potential splashes.[1][4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if aerosolization is possible. | To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[1][4] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial to minimize exposure and ensure procedural consistency.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents as this compound and displays the appropriate hazard warnings.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials.[5] The recommended storage temperature is often refrigerated (2-8°C) for long-term stability.[6] Keep the container tightly sealed to prevent contamination.
-
Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.[5]
-
Before handling, don all required PPE as outlined in the table above.
-
To weigh the compound, use a tared, sealed container to minimize exposure.
-
When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing. This compound is slightly soluble in methanol (B129727) and water.[7]
-
Experimental Workflow Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. benchchem.com [benchchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
